BMS-192364
Description
Properties
CAS No. |
202822-21-7 |
|---|---|
Molecular Formula |
C15H9ClF3N3O2 |
Molecular Weight |
355.70 g/mol |
IUPAC Name |
2-(5-chloro-2-hydroxyphenyl)-5-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-one |
InChI |
InChI=1S/C15H9ClF3N3O2/c16-10-5-6-12(23)11(7-10)22-14(24)20-13(21-22)8-1-3-9(4-2-8)15(17,18)19/h1-7,23H,(H,20,21,24) |
InChI Key |
XNRWPJIJOVVQRQ-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=NC(=O)N(N2)C3=C(C=CC(=C3)Cl)O)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)N2)C3=C(C=CC(=C3)Cl)O)C(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BMS-192364; BMS 192364; BMS192364; UNII-1NC8D8P7QF. |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Core Mechanism of BMS-192364: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-192364 is a small molecule compound identified as a Regulator of G protein Signaling (RGS) agonist. Its primary mechanism of action involves the modulation of G protein-coupled receptor (GPCR) signaling pathways, specifically by targeting the interaction between Gα subunits and RGS proteins. This targeted action leads to the attenuation of signaling cascades mediated by Gq-type G proteins, resulting in the inhibition of intracellular calcium mobilization and the relaxation of smooth muscle tissue, such as the urinary bladder. This document provides a comprehensive overview of the mechanism of action of this compound, including its effects on cellular signaling and physiological responses, based on available preclinical information.
Core Mechanism of Action: Targeting the Gα-RGS Interface
This compound functions as a positive modulator of RGS protein activity. RGS proteins are critical negative regulators of GPCR signaling, acting as GTPase-activating proteins (GAPs) for Gα subunits. They accelerate the intrinsic GTP hydrolysis rate of Gα subunits, thereby shortening the duration of their active, GTP-bound state.
This compound is reported to bind to the complex formed between the Gα subunit and the RGS protein. This binding stabilizes the interaction, effectively creating an inactive Gα-RGS complex.[1] By promoting the formation and stabilization of this complex, this compound enhances the GAP activity of RGS proteins towards Gq-type Gα subunits. This leads to a more rapid termination of the downstream signaling cascade initiated by the activation of Gq-coupled GPCRs.
The following diagram illustrates the core mechanism of action of this compound.
Caption: Mechanism of this compound action on Gq signaling.
Downstream Cellular Effects
The primary downstream consequence of this compound's action on Gq signaling is the inhibition of intracellular calcium mobilization.[1] Gq-coupled receptors, upon activation, stimulate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. By accelerating the deactivation of Gαq, this compound effectively dampens this entire cascade, leading to a reduction in intracellular calcium levels.
The following diagram illustrates the signaling pathway affected by this compound.
References
BMS-192364: A Technical Guide to its Function as a Regulator of G Protein Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of BMS-192364, a small molecule modulator of G protein signaling. The primary mechanism of action for this compound is the enhancement of Regulator of G protein Signaling (RGS) protein activity, specifically targeting Gαq subunits. By acting as an RGS agonist, this compound effectively accelerates the intrinsic GTPase activity of Gαq, leading to a more rapid termination of downstream signaling cascades. This guide will detail its mechanism of action, provide representative experimental protocols for its characterization, and visualize the relevant signaling pathways and experimental workflows.
Please note: Despite a comprehensive search of scientific literature and chemical databases, specific quantitative data for this compound, such as binding affinities (Kd, Ki) and in vitro potency (IC50, EC50), are not publicly available. The information presented herein is based on the qualitative descriptions of its biological activity.
Introduction to G Protein Signaling and RGS Proteins
G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are integral to a vast array of physiological processes. Upon activation by an extracellular ligand, a GPCR catalyzes the exchange of GDP for GTP on the α-subunit of a heterotrimeric G protein. This leads to the dissociation of the Gα-GTP and Gβγ subunits, which then modulate the activity of various downstream effectors.
The Gq family of G proteins primarily activates phospholipase Cβ (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The duration and intensity of this signaling are tightly controlled by the intrinsic GTPase activity of the Gα subunit, which hydrolyzes GTP back to GDP, allowing for the re-association of the heterotrimeric G protein and termination of the signal.
Regulator of G protein Signaling (RGS) proteins are a family of proteins that act as GTPase-activating proteins (GAPs) for Gα subunits. By binding to the active Gα-GTP, RGS proteins stabilize the transition state for GTP hydrolysis, thereby accelerating the rate of signal termination.
This compound: Mechanism of Action
This compound has been identified as a small molecule that functions as an RGS agonist. Its primary mode of action is to enhance the GAP activity of RGS proteins towards Gαq subunits. By facilitating the interaction between an RGS protein and Gαq-GTP, this compound effectively shortens the lifespan of the active Gαq signaling state. This leads to a reduction in the downstream signaling events, such as the generation of IP3 and the subsequent mobilization of intracellular calcium.[1] This mechanism is responsible for its observed physiological effects, including the reduction of smooth muscle contraction, for instance, in the urinary bladder.[1]
Figure 1: Gq Signaling Pathway and the Role of this compound.
Data Presentation
As previously stated, specific quantitative data for this compound is not available in the public domain. The following tables are provided as templates to illustrate how such data would typically be presented.
Table 1: In Vitro Binding Affinities of this compound
| Target | Assay Type | Ligand | Ki (nM) | Kd (nM) | Reference |
|---|---|---|---|---|---|
| RGS4/Gαq | Radioligand Binding | [³H]-BMS-192364 | Data not available | Data not available | N/A |
| M1 Receptor | Radioligand Binding | [³H]-NMS | Data not available | Data not available | N/A |
Table 2: In Vitro Functional Potency of this compound
| Assay | Cell Line | Agonist | IC50 (nM) | EC50 (nM) | Reference |
|---|---|---|---|---|---|
| GTPγS Binding | CHO-M1 | Carbachol | Data not available | N/A | N/A |
| Calcium Flux | HEK293 | UTP | Data not available | N/A | N/A |
| IP-One | HeLa | Histamine | Data not available | N/A | N/A |
Experimental Protocols
The following are detailed, representative protocols for assays that would be used to characterize the activity of an RGS agonist like this compound.
GTPγS Binding Assay
This assay measures the ability of a compound to modulate the rate of GTP binding to Gα subunits, which is a direct measure of G protein activation.
Objective: To determine the effect of this compound on agonist-stimulated [³⁵S]GTPγS binding to membranes containing a Gq-coupled receptor.
Materials:
-
Cell membranes expressing the Gq-coupled receptor of interest (e.g., CHO-M1 cells)
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol)
-
GTPγS (non-radioactive)
-
GDP
-
Agonist (e.g., carbachol for M1 receptors)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 µM GDP
-
Scintillation cocktail
-
Glass fiber filter mats
-
96-well microplate
Procedure:
-
Thaw cell membranes on ice.
-
Prepare a reaction mixture containing the cell membranes (10-20 µg protein/well), assay buffer, and varying concentrations of this compound.
-
Add the agonist at its EC₈₀ concentration to stimulate G protein activation. For antagonist mode, add varying concentrations of this compound with a fixed concentration of agonist.
-
Initiate the binding reaction by adding [³⁵S]GTPγS to a final concentration of 0.1 nM.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filter mats and place them in scintillation vials with scintillation cocktail.
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Non-specific binding is determined in the presence of 10 µM non-radioactive GTPγS.
Figure 2: Workflow for a GTPγS Binding Assay.
Intracellular Calcium Flux Assay
This assay measures changes in intracellular calcium concentration, a downstream event of Gq signaling.
Objective: To determine the inhibitory effect of this compound on agonist-induced calcium mobilization.
Materials:
-
Cells expressing the Gq-coupled receptor of interest (e.g., HEK293 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-8 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Agonist (e.g., UTP for endogenous P2Y receptors)
-
This compound
-
96- or 384-well black-walled, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities and automated injection
Procedure:
-
Seed cells into the microplate and culture overnight to form a confluent monolayer.
-
Prepare the dye loading solution by dissolving the calcium indicator dye and Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for 60 minutes in the dark to allow for dye loading and de-esterification.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Add HBSS containing varying concentrations of this compound to the wells and incubate for 15-30 minutes.
-
Place the plate in the fluorescence plate reader and begin kinetic reading (Excitation/Emission wavelengths will depend on the dye used, e.g., Ex: 490 nm, Em: 525 nm for Fluo-8).
-
After establishing a stable baseline fluorescence, inject the agonist at its EC₈₀ concentration.
-
Continue to record the fluorescence signal for several minutes to capture the full calcium transient.
-
Analyze the data by calculating the peak fluorescence response or the area under the curve.
Figure 3: Workflow for an Intracellular Calcium Flux Assay.
Conclusion
This compound represents a valuable research tool for investigating the role of RGS proteins in regulating Gq-mediated signaling pathways. Its mechanism as an RGS agonist provides a means to specifically dampen Gq signaling, offering potential therapeutic applications in conditions characterized by Gq hyperactivity. While quantitative pharmacological data remains elusive in the public domain, the qualitative understanding of its mechanism and the availability of robust in vitro assays allow for its continued study and characterization by the scientific community. Further research is warranted to fully elucidate the therapeutic potential of targeting the RGS-Gα interface with small molecules like this compound.
References
Unveiling BMS-192364: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-192364 is a small molecule modulator that has garnered interest for its targeted action on G-protein signaling pathways. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, with a focus on the experimental protocols and data that underpin its characterization.
Core Compound Information
| Parameter | Value |
| IUPAC Name | 2-(5-chloro-2-hydroxyphenyl)-5-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-3(2H)-one |
| Chemical Formula | C₁₅H₉ClF₃N₃O₂ |
| Molecular Weight | 355.70 g/mol |
Discovery and Mechanism of Action
This compound was identified as a modulator of G-protein signaling, specifically targeting the interaction between Gα subunits and Regulator of G-protein Signaling (RGS) proteins. RGS proteins act as GTPase-activating proteins (GAPs), accelerating the hydrolysis of GTP to GDP on the Gα subunit, thereby terminating the signal.
This compound enhances the activity of RGS proteins, particularly on Gq class G-proteins. This leads to an accelerated inactivation of Gαq, which in turn downregulates downstream signaling cascades. A key consequence of Gαq inhibition is the reduction of intracellular calcium mobilization, a critical second messenger involved in numerous physiological processes. This mechanism of action underlies the observed physiological effect of this compound in reducing urinary bladder contraction.[1]
Signaling Pathway
The signaling pathway modulated by this compound involves the Gq-coupled receptor cascade. Upon receptor activation by an agonist, the Gαq subunit exchanges GDP for GTP and dissociates from the Gβγ dimer. Activated Gαq-GTP then stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. RGS proteins normally act as a negative feedback loop by accelerating the GTPase activity of Gαq. This compound enhances this negative regulation.
Synthesis
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in peer-reviewed literature, the synthesis of structurally related 1,2,4-triazol-3(2H)-one derivatives typically involves the condensation of a substituted phenylhydrazine with an appropriate carbonyl compound, followed by cyclization to form the triazolone core. The specific starting materials for this compound would be a (5-chloro-2-hydroxyphenyl)hydrazine derivative and a derivative of 4-(trifluoromethyl)benzoyl chloride. Commercial vendors offer this compound through custom synthesis.
Experimental Protocols
Calcium Flux Assay (General Protocol)
This assay measures the ability of this compound to inhibit Gq-coupled receptor-mediated intracellular calcium release.
1. Cell Culture and Plating:
-
Culture a suitable cell line endogenously expressing or engineered to express a Gq-coupled receptor of interest (e.g., HEK293, CHO cells).
-
Seed cells into 96- or 384-well black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
2. Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye loading solution (e.g., Fluo-4 AM, Fura-2 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C, protected from light.
3. Compound Addition:
-
Prepare serial dilutions of this compound and a known agonist for the target receptor in the assay buffer.
-
After dye loading, wash the cells with the assay buffer.
-
Add the this compound dilutions to the appropriate wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for cell penetration and target engagement.
4. Signal Detection:
-
Place the microplate into a fluorescence plate reader equipped with an automated injection system.
-
Establish a baseline fluorescence reading.
-
Inject the agonist into the wells and immediately begin recording the fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium.
5. Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the agonist response (ΔF) against the concentration of this compound.
-
Determine the IC₅₀ value of this compound by fitting the data to a four-parameter logistic equation.
Quantitative Data
Currently, specific quantitative data such as IC₅₀ or Kᵢ values for this compound from publicly available, peer-reviewed sources are limited. Researchers are encouraged to perform dose-response experiments as described in the protocol above to determine the potency of this compound in their specific cellular and assay context.
Conclusion
This compound represents a valuable research tool for investigating the role of the Gαq-RGS protein interface in cellular signaling. Its ability to selectively enhance the GAP activity towards Gαq provides a means to probe the downstream consequences of attenuating this critical signaling pathway. Further studies are warranted to fully elucidate its pharmacological profile and potential therapeutic applications. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to explore the activity of this compound.
References
BMS-192364: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-192364 is a small molecule compound that has garnered interest in the scientific community for its specific activity as a Regulator of G protein Signaling (RGS) agonist. This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound. Detailed experimental protocols for relevant assays and visual representations of its role in signaling pathways are included to facilitate further research and drug development efforts.
Chemical Structure and Properties
This compound, with the IUPAC name 2-(5-chloro-2-hydroxyphenyl)-5-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-3(2H)-one, is a solid powder at room temperature.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C15H9ClF3N3O2 | [1] |
| Molecular Weight | 355.70 g/mol | [1] |
| IUPAC Name | 2-(5-chloro-2-hydroxyphenyl)-5-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-3(2H)-one | [1] |
| CAS Number | 202822-21-7 | [1] |
| SMILES | Fc1c(F)c(F)c(cc1)c2nnc(n2c3cc(Cl)ccc3O)=O | [1] |
| Appearance | Solid powder | [1] |
| Purity | >98% | [1] |
| Solubility | Soluble in DMSO | |
| Storage | Store at -20°C for long-term storage. | [2] |
Mechanism of Action: RGS Agonism and G Protein Signaling
This compound functions as an agonist of Regulator of G protein Signaling (RGS) proteins. RGS proteins are critical negative regulators of G protein-coupled receptor (GPCR) signaling. They accelerate the intrinsic GTPase activity of the Gα subunit of heterotrimeric G proteins, leading to the termination of the signal.
Specifically, this compound targets the interaction between Gα subunits and RGS proteins, enhancing the GTPase-activating protein (GAP) activity of RGS proteins, particularly towards Gq class G proteins.[2] This enhanced GAP activity leads to the formation of an inactive Gα-GDP-RGS complex, effectively dampening Gq-mediated signaling cascades. A key downstream effect of this action is the inhibition of intracellular calcium flux.[2]
Experimental Protocols
The following are generalized protocols for assays relevant to the study of this compound. Specific parameters may require optimization depending on the cell line and experimental conditions.
RGS Protein Binding Assay
This assay is designed to determine the interaction between RGS proteins and Gα subunits.
Methodology:
-
Protein Expression and Purification: Express and purify recombinant histidine-tagged RGS proteins and Gα subunits.
-
Incubation: Incubate the purified histidine-tagged RGS protein with either bovine brain membranes (as a source of Gα subunits) or purified Gα subunits in a binding buffer (e.g., 20 mM HEPES, pH 8.0, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT) containing GDP and AlF4- (to mimic the transition state).
-
Complex Isolation: Add Ni-NTA agarose beads to the incubation mixture to capture the histidine-tagged RGS protein and any bound Gα subunits.
-
Washing: Wash the beads several times with binding buffer to remove non-specific interactions.
-
Elution: Elute the protein complexes from the beads using an elution buffer containing imidazole.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies specific for the Gα subunit to confirm the interaction.
Intracellular Calcium Flux Assay
This assay measures changes in intracellular calcium concentrations in response to GPCR activation and the inhibitory effect of this compound.
Methodology:
-
Cell Culture: Culture cells expressing the GPCR of interest in a multi-well plate (e.g., 96-well, black-walled, clear-bottom).
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) according to the manufacturer's instructions. This is typically done in a buffered salt solution (e.g., HBSS).
-
Compound Incubation: Incubate the dye-loaded cells with varying concentrations of this compound or a vehicle control for a predetermined period.
-
Agonist Stimulation: Add a known agonist for the GPCR of interest to stimulate the Gq pathway and induce calcium release.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence plate reader or a fluorescence microscope. Kinetic readings are often taken to capture the peak calcium response.
-
Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Calculate the inhibition of the agonist-induced calcium response by this compound to determine its potency (e.g., IC50).
Conclusion
This compound represents a valuable chemical tool for investigating the intricacies of G protein signaling, particularly the role of RGS proteins in modulating the Gq pathway. Its ability to inhibit calcium flux through RGS agonism makes it a compound of interest for studying physiological processes regulated by intracellular calcium and for the potential development of therapeutics targeting aberrant G protein signaling. This guide provides a foundational understanding of this compound to support and inspire further scientific inquiry.
References
In-Depth Technical Guide: BMS-192364 (CAS Number: 202822-21-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-192364 is a small molecule compound identified as a Regulator of G protein Signaling (RGS) agonist. It targets the interaction between Gα subunits and RGS proteins, thereby modulating G protein-coupled receptor (GPCR) signaling pathways. Specifically, it has been reported to enhance the activity of GTPase-activating proteins (GAPs) on Gq proteins, leading to the inhibition of calcium flux and the reduction of smooth muscle contraction, with a particular focus on urinary bladder function. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, mechanism of action, and relevant (though general) experimental protocols. Due to the limited availability of public data, specific quantitative metrics for this compound are not available. This document aims to serve as a foundational resource for researchers interested in the study of RGS agonists and their potential therapeutic applications.
Chemical and Physical Properties
This compound is a synthetic organic compound with the following identifiers:
| Property | Value |
| CAS Number | 202822-21-7 |
| Molecular Formula | C₁₅H₉ClF₃N₃O₂ |
| Molecular Weight | 355.70 g/mol |
| IUPAC Name | 2-(5-chloro-2-hydroxyphenyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-one |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
Storage and Handling: Store as a solid powder at -20°C for long-term stability. For experimental use, prepare fresh solutions in a suitable solvent like DMSO.
Mechanism of Action: Targeting the Gα-RGS Interface
This compound functions as an RGS agonist, a class of molecules that enhance the activity of RGS proteins. RGS proteins are critical negative regulators of GPCR signaling. They act as GTPase-activating proteins (GAPs) for the Gα subunits of heterotrimeric G proteins.
The canonical G protein cycle involves the exchange of GDP for GTP on the Gα subunit upon GPCR activation, leading to the dissociation of Gα-GTP from the Gβγ dimer and subsequent downstream signaling. The intrinsic GTPase activity of the Gα subunit is relatively slow. RGS proteins accelerate this GTP hydrolysis, leading to the formation of the inactive Gα-GDP, which then re-associates with Gβγ, terminating the signal.
This compound is reported to target the interaction between Gα and RGS proteins, facilitating the formation of an inactive Gα-RGS complex.[1] This enhanced GAP activity specifically on Gq proteins leads to a more rapid termination of Gq-mediated signaling.
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound within the Gq signaling cascade, which is crucial for smooth muscle contraction in tissues like the urinary bladder.
Preclinical Focus: Overactive Bladder
The primary reported therapeutic application of this compound is in the context of overactive bladder (OAB). Detrusor (bladder smooth muscle) contraction is largely mediated by the M3 muscarinic acetylcholine receptor, a Gq-coupled GPCR. By enhancing the inactivation of Gq, this compound is expected to reduce carbachol-induced (a muscarinic agonist) bladder contractions.
Quantitative Data
Experimental Protocols
The following are detailed, generalized methodologies for key experiments relevant to the characterization of an RGS agonist like this compound.
In Vitro RGS GTPase-Activating Protein (GAP) Assay
This assay measures the ability of an RGS protein to accelerate the GTP hydrolysis rate of a Gα subunit, and how this is modulated by a compound like this compound.
Workflow Diagram:
Methodology:
-
Reagent Preparation:
-
Purify recombinant Gαq and RGS proteins.
-
Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT, 5 mM MgCl₂, 0.1% C₁₂E₁₀).
-
Prepare serial dilutions of this compound in DMSO.
-
-
GTP Loading:
-
Incubate Gαq with [γ-³²P]GTP in the assay buffer on ice to allow for nucleotide binding.
-
-
Reaction:
-
Initiate the reaction by adding the RGS protein and either this compound or vehicle (DMSO) to the Gαq-[γ-³²P]GTP mixture.
-
Incubate at 30°C.
-
-
Termination and Measurement:
-
At various time points, terminate the reaction by adding a charcoal slurry.
-
Centrifuge to pellet the charcoal (which binds the unhydrolyzed GTP).
-
Measure the radioactivity of the supernatant, which contains the released [³²P]Pi, using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of [³²P]Pi released over time to determine the rate of GTP hydrolysis.
-
Compare the rates in the presence and absence of this compound to determine its effect on RGS activity.
-
Intracellular Calcium Flux Assay
This assay measures changes in intracellular calcium concentration in response to a stimulus, and how this is affected by this compound.
Methodology:
-
Cell Culture:
-
Culture a relevant cell line (e.g., a cell line endogenously or exogenously expressing the M3 receptor) in a 96-well plate.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.
-
-
Compound Incubation:
-
Wash the cells and incubate with different concentrations of this compound or vehicle for a specified period.
-
-
Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject a Gq-agonist (e.g., carbachol) to stimulate an increase in intracellular calcium.
-
Record the change in fluorescence over time.
-
-
Data Analysis:
-
Calculate the peak fluorescence intensity or the area under the curve for each well.
-
Determine the inhibitory effect of this compound on the carbachol-induced calcium flux and calculate an IC₅₀ value.
-
Ex Vivo Bladder Strip Contraction Assay
This assay directly measures the effect of this compound on smooth muscle contraction in isolated bladder tissue.
Methodology:
-
Tissue Preparation:
-
Euthanize a laboratory animal (e.g., rat or guinea pig) and dissect the urinary bladder.
-
Cut the bladder into longitudinal strips.
-
-
Organ Bath Setup:
-
Mount the bladder strips in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Connect the strips to an isometric force transducer to record contractile force.
-
-
Compound Incubation:
-
Allow the tissue to equilibrate.
-
Add varying concentrations of this compound or vehicle to the organ bath and incubate.
-
-
Contraction Measurement:
-
Generate a cumulative concentration-response curve to a contractile agonist like carbachol.
-
Record the changes in contractile force.
-
-
Data Analysis:
-
Compare the carbachol concentration-response curves in the presence and absence of this compound.
-
Determine if this compound causes a rightward shift in the curve and a reduction in the maximum contraction, indicative of antagonism.
-
Conclusion and Future Directions
This compound represents a tool compound for studying the role of RGS proteins in Gq-mediated signaling, particularly in the context of smooth muscle physiology. While its primary application appears to be in the research of overactive bladder, the modulation of RGS protein activity has broader therapeutic potential in various diseases involving dysregulated GPCR signaling. Further research is required to fully elucidate the specific in vitro and in vivo pharmacological profile of this compound, including its selectivity for different RGS proteins and Gα subunits, as well as its pharmacokinetic and pharmacodynamic properties. The experimental protocols outlined in this guide provide a framework for such investigations. The development of potent and selective RGS modulators remains an active area of research with the potential to yield novel therapeutics.
References
Preliminary Studies on the Effects of BMS-192364: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-192364 is a small molecule compound identified as a Regulator of G protein Signaling (RGS) agonist. Preliminary investigations have revealed its targeted effects on the Gα-RGS protein interface, leading to the modulation of intracellular signaling pathways. Specifically, this compound has been shown to enhance the GTPase-activating protein (GAP) activity of RGS proteins towards Gq alpha subunits. This activity results in a downstream reduction of calcium mobilization and has demonstrated physiological effects on smooth muscle contraction, particularly in the urinary bladder. This document provides a technical summary of the available preliminary data on this compound, including its mechanism of action, and outlines relevant experimental protocols.
Core Mechanism of Action
This compound functions as a molecular "glue" or stabilizer at the interface of Gα and RGS proteins. Its primary mechanism involves targeting the Gα-RGS interaction to promote the formation of an inactive Gα-RGS complex.[1] By enhancing the action of GAPs on Gq proteins, this compound effectively accelerates the hydrolysis of GTP to GDP on the Gα subunit, thus terminating the signal transduction cascade initiated by Gq-coupled G protein-coupled receptors (GPCRs).[1]
A critical consequence of this enhanced GAP activity is the inhibition of downstream effector molecules, most notably phospholipase C (PLC). The subsequent reduction in inositol trisphosphate (IP3) production leads to a decrease in intracellular calcium release, a key signaling event in many physiological processes.[1]
Key Preclinical Findings
Preliminary studies have focused on two primary effects of this compound: inhibition of calcium flux and reduction of urinary bladder contraction.[1]
Data Summary
Currently, specific quantitative data such as IC50 or EC50 values from peer-reviewed preclinical studies on this compound are not publicly available. The information is primarily descriptive, highlighting its qualitative effects.
| Effect | Description | Quantitative Data |
| RGS Agonism | Enhances the GAP activity of RGS proteins on Gq alpha subunits. | Not Available |
| Calcium Flux | Inhibits intracellular calcium mobilization. | Not Available |
| Urinary Bladder Contraction | Reduces smooth muscle contraction in the urinary bladder. | Not Available |
Experimental Protocols
The following are generalized protocols relevant to the assessment of compounds like this compound. Detailed, compound-specific protocols from original studies are not available.
In Vitro Calcium Flux Assay
This protocol outlines a general method for measuring changes in intracellular calcium concentration, a key downstream effect of Gq signaling.
Objective: To determine the inhibitory effect of this compound on GPCR-mediated calcium mobilization.
Methodology:
-
Cell Culture: Plate cells expressing the Gq-coupled receptor of interest in a 96-well, black-walled, clear-bottom plate and culture to confluency.
-
Dye Loading:
-
Prepare a dye-loading solution containing a calcium-sensitive fluorescent indicator (e.g., Fluo-8) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove cell culture medium and add the dye-loading solution to each well.
-
Incubate the plate at 37°C for 60-90 minutes to allow for dye uptake.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the this compound dilutions to the appropriate wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
-
Agonist Stimulation and Signal Detection:
-
Utilize a fluorescence imaging plate reader (e.g., FLIPR, FlexStation) to measure fluorescence intensity.
-
Establish a baseline fluorescence reading.
-
Add a known agonist for the Gq-coupled receptor to stimulate calcium release.
-
Continuously record the fluorescence signal for a set period to capture the calcium flux.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) from baseline to the peak response.
-
Plot the agonist response against the concentration of this compound to determine the IC50 value.
-
Ex Vivo Urinary Bladder Contraction Assay
This protocol describes a general procedure for measuring the effect of a compound on the contractility of isolated bladder tissue.
Objective: To assess the ability of this compound to reduce agonist-induced contractions of urinary bladder smooth muscle.
Methodology:
-
Tissue Preparation:
-
Euthanize a suitable animal model (e.g., rat) and dissect the urinary bladder.
-
Place the bladder in cold, oxygenated Krebs-Henseleit buffer.
-
Cut the bladder into longitudinal strips of appropriate size (e.g., 2-3 mm wide and 5-7 mm long).
-
-
Organ Bath Setup:
-
Mount the bladder strips in an organ bath containing oxygenated Krebs-Henseleit buffer maintained at 37°C.
-
Connect one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Apply an initial tension (e.g., 1 gram) and allow the tissue to equilibrate for at least 60 minutes, with buffer changes every 15-20 minutes.
-
-
Experimental Procedure:
-
Induce a reference contraction using a high concentration of potassium chloride (KCl) to assess tissue viability.
-
After a washout period, pre-incubate the tissue with varying concentrations of this compound for a set time.
-
Generate a cumulative concentration-response curve by adding a contractile agonist (e.g., carbachol) in a stepwise manner.
-
-
Data Analysis:
-
Record the contractile force generated in response to the agonist.
-
Express the contraction as a percentage of the maximum response to the agonist in the absence of the inhibitor.
-
Plot the response against the agonist concentration to determine the effect of this compound on the agonist's potency and efficacy.
-
Signaling Pathways and Experimental Workflows
Gq Signaling Pathway and Site of this compound Action
The following diagram illustrates the canonical Gq signaling pathway and the proposed mechanism of action for this compound.
References
BMS-192364: A Tool Compound for Interrogating Gq-Coupled GPCR Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
G protein-coupled receptors represent the largest family of cell surface receptors and are the targets for a significant portion of modern pharmaceuticals. The Gq family of alpha subunits, when activated by a GPCR, stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, a key event in a multitude of physiological processes.
Regulator of G protein Signaling (RGS) proteins are critical negative regulators of GPCR signaling. They function as GTPase-activating proteins (GAPs) for Gα subunits, accelerating the hydrolysis of GTP to GDP and thereby terminating the signal. BMS-192364 has been identified as a compound that enhances the activity of RGS proteins, making it a useful tool to probe the role of Gq signaling in various cellular and physiological contexts.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Formula | C₁₅H₉ClF₃N₃O₂ |
| Molecular Weight | 355.70 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Mechanism of Action
This compound functions as an RGS protein agonist. Its primary mechanism involves targeting the interaction between the Gαq subunit and RGS proteins. By enhancing the GAP activity of RGS proteins, this compound accelerates the inactivation of Gαq. This leads to a dampening of the Gq signaling cascade.
The key downstream effects of this compound's action include:
-
Inhibition of Calcium Flux: By preventing the sustained activation of Gαq, this compound inhibits the PLC-mediated production of IP₃ and the subsequent release of calcium from the endoplasmic reticulum.
-
Reduction of Smooth Muscle Contraction: In tissues where Gq-coupled GPCRs mediate contraction, such as the urinary bladder, this compound can induce relaxation by attenuating the calcium-dependent signaling pathways that lead to muscle contraction.
The following diagram illustrates the proposed signaling pathway affected by this compound.
Caption: Mechanism of action of this compound as an RGS protein agonist.
Experimental Protocols
In Vitro Calcium Flux Assay
This assay measures changes in intracellular calcium concentration in response to GPCR activation and its modulation by this compound.
Materials:
-
Cells expressing the Gq-coupled GPCR of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
GPCR agonist.
-
This compound.
-
Microplate reader with fluorescence detection capabilities.
Procedure:
-
Cell Plating: Seed cells in a 96-well or 384-well black-walled, clear-bottom plate and culture to desired confluency.
-
Dye Loading: Remove culture medium and add the calcium-sensitive dye solution to the cells. Incubate under appropriate conditions (e.g., 37°C for 30-60 minutes) to allow for dye uptake.
-
Compound Incubation: Wash the cells with assay buffer and then add this compound at various concentrations. Incubate for a predetermined time to allow for compound activity.
-
Signal Measurement: Place the plate in the microplate reader. Establish a baseline fluorescence reading.
-
Agonist Stimulation: Add the GPCR agonist to stimulate the cells.
-
Data Acquisition: Continuously record the fluorescence signal over time to measure the intracellular calcium mobilization.
-
Data Analysis: Analyze the fluorescence data to determine the effect of this compound on the agonist-induced calcium response.
Caption: A generalized workflow for an in vitro calcium flux assay.
Ex Vivo Urinary Bladder Contraction Assay
This assay assesses the effect of this compound on the contractility of isolated urinary bladder tissue.
Materials:
-
Isolated urinary bladder tissue from an appropriate animal model.
-
Organ bath system with force transducers.
-
Krebs-Henseleit solution (or similar physiological salt solution), gassed with 95% O₂ / 5% CO₂.
-
Contractile agonist (e.g., carbachol).
-
This compound.
Procedure:
-
Tissue Preparation: Dissect the urinary bladder and prepare strips of detrusor smooth muscle.
-
Mounting: Mount the tissue strips in the organ baths containing warmed, aerated physiological salt solution.
-
Equilibration: Allow the tissues to equilibrate under a resting tension until a stable baseline is achieved.
-
Agonist-Induced Contraction: Induce contraction by adding a contractile agonist to the bath.
-
Compound Addition: Once a stable contraction is achieved, add this compound to the bath in a cumulative or non-cumulative manner.
-
Data Recording: Record the changes in muscle tension in response to this compound.
-
Data Analysis: Analyze the force recordings to determine the concentration-response relationship for the inhibitory effect of this compound on bladder contraction.
Data Presentation
Due to the limited availability of public data, a comprehensive table of quantitative pharmacological values cannot be provided at this time. Researchers are encouraged to perform their own dose-response experiments to determine key parameters such as IC₅₀ or EC₅₀ values for their specific systems.
Conclusion
This compound is a specialized tool compound for the study of Gq-mediated GPCR signaling. Its ability to enhance RGS protein function provides a means to selectively inhibit this pathway and explore its physiological roles. While the publicly available data on its quantitative pharmacology is sparse, the established mechanism of action makes it a valuable reagent for researchers in the fields of GPCR biology, signal transduction, and smooth muscle physiology. Further characterization of this compound in various experimental models will undoubtedly provide deeper insights into the regulation of Gq signaling.
An In-depth Technical Guide to Exploring the Gα-RGS Interaction with Small Molecules
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Gα-Regulator of G Protein Signaling (RGS) interaction, a critical node in cellular signaling, and the exploration of this interaction using small molecules. It is intended to serve as a technical resource, offering detailed experimental protocols, a summary of known modulators, and a visual representation of the underlying biological pathways and discovery workflows.
The Gα-RGS Signaling Axis: A Key Regulator of GPCR Signaling
G protein-coupled receptors (GPCRs) constitute the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals.[1] Their signaling is mediated by heterotrimeric G proteins, which consist of a Gα subunit and a Gβγ dimer. In its inactive state, the Gα subunit is bound to GDP. Upon GPCR activation, it exchanges GDP for GTP, leading to its dissociation from the Gβγ dimer. Both Gα-GTP and Gβγ can then interact with downstream effectors to propagate the signal.[2]
The duration of this signaling is intrinsically controlled by the Gα subunit's own GTPase activity, which hydrolyzes GTP to GDP, leading to the re-association of the Gαβγ heterotrimer and termination of the signal.[2] However, this intrinsic rate is often too slow for the temporal precision required in many physiological processes. This is where Regulator of G Protein Signaling (RGS) proteins play a crucial role.
RGS proteins function as GTPase-activating proteins (GAPs) for Gα subunits.[1] By binding to the Gα subunit in its active, GTP-bound state, RGS proteins can accelerate the rate of GTP hydrolysis by several orders of magnitude, thus acting as potent negative regulators of GPCR signaling.[1][2] There are over 20 known RGS proteins in mammals, which exhibit selectivity for different Gα subunit subfamilies (e.g., Gαi/o, Gαq/11).[1] This specificity, combined with their tissue-specific expression patterns, makes RGS proteins attractive targets for therapeutic intervention.[2]
The Gαi Signaling Pathway
The Gαi subfamily of G proteins primarily couples to receptors for neurotransmitters and hormones. The canonical downstream effect of activated Gαi is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of Protein Kinase A (PKA). The dissociated Gβγ subunits can also activate their own set of effectors, including phospholipase Cβ (PLCβ) and certain ion channels. RGS proteins that interact with Gαi effectively shorten the duration of both Gαi- and Gβγ-mediated signaling.
The Gαq Signaling Pathway
The Gαq subfamily is primarily involved in pathways that lead to the mobilization of intracellular calcium. The canonical effector for Gαq is phospholipase Cβ (PLCβ). Activated Gαq stimulates PLCβ to hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium ions. DAG remains in the plasma membrane and, together with the elevated cytosolic calcium, activates Protein Kinase C (PKC). RGS proteins that target Gαq dampen the intensity and duration of this calcium and PKC signaling.
Small Molecule Modulators of the Gα-RGS Interaction
The Gα-RGS interface represents a challenging protein-protein interaction (PPI) target for small molecule drug discovery.[3] Nevertheless, the potential therapeutic benefits of modulating this interaction have driven significant research efforts. Small molecule inhibitors of the Gα-RGS interaction are expected to prolong GPCR signaling, which could be beneficial in diseases characterized by deficient signaling. Conversely, activators could further dampen excessive signaling. To date, research has primarily focused on the discovery of inhibitors.
Quantitative Data for Known Gα-RGS Inhibitors
Several small molecule inhibitors targeting the Gα-RGS interaction have been identified through high-throughput screening campaigns. The majority of these compounds target RGS4, one of the most well-characterized RGS proteins. A recurring theme among many of these inhibitors is their dependence on cysteine residues on the RGS protein, often forming covalent or reversible adducts.[1][4]
| Compound Name | Target RGS | Target Gα | Assay Type | Potency (IC₅₀) | Notes |
| CCG-4986 | RGS4 | Gαo | FCPIA | 3-5 µM | First-in-class RGS inhibitor, selective for RGS4 over RGS8.[1] |
| CCG-50014 | RGS4 | Gαo | FCPIA | 30 nM | A potent, irreversible inhibitor that forms a covalent adduct with cysteines on RGS4.[3] Also inhibits RGS14 with an IC₅₀ of 8 nM.[1] |
| CCG-63802 | RGS4 | Gαo | TR-FRET | ~5 µM | A reversible, allosteric inhibitor.[5] |
| CCG-63808 | RGS4 | Gαo | TR-FRET | ~10 µM | A reversible, allosteric inhibitor, analogue of CCG-63802.[1] |
| BMS-192364 | RGS (implicated) | Gαq | Functional | Not reported | Proposed to stabilize a "dead-end" Gαq/RGS complex.[2] |
| Compound 1777233 | RGS4 | Gαq | Cell-based Ca²⁺ | Not reported | Reversible binding, activity is cysteine-dependent.[4] |
| Compound 5428579 | RGS4 | Gαq | Cell-based Ca²⁺ | Not reported | Reversible binding, activity is cysteine-dependent.[4] |
Experimental Protocols for Studying the Gα-RGS Interaction
A variety of biochemical and biophysical assays are employed to study the Gα-RGS interaction and to screen for small molecule modulators. These assays can be broadly categorized into those that measure the protein-protein interaction directly and those that measure the functional consequence of the interaction (i.e., GTPase activity).
Single-Turnover GTPase Assay
This is a fundamental assay to determine the GAP activity of an RGS protein. It measures the hydrolysis of radioactively labeled GTP ([γ-³²P]GTP) by a Gα subunit in a single reaction cycle.[6][7]
Protocol Outline:
-
Gα Loading: Purified Gα subunit is incubated with [γ-³²P]GTP in a reaction buffer (e.g., 50 mM HEPES pH 7.5, 5 mM EDTA, 1 mM DTT, 0.05% polyoxyethylene, 5 mg/ml BSA) for 15-20 minutes at 20-30°C to allow for nucleotide binding. The reaction is then placed on ice.[6]
-
Initiation of Hydrolysis: The reaction is initiated by the addition of MgCl₂ (to a final concentration of ~5 mM) and a large excess of non-radioactive ("cold") GTP.[6] The RGS protein (at a desired concentration) and the test compound are added at this step.
-
Time Course Sampling: Aliquots are taken at various time points and the reaction is quenched by adding the aliquot to a solution of 5% activated charcoal in phosphoric acid.[6] The charcoal binds the unhydrolyzed [γ-³²P]GTP.
-
Quantification: The samples are centrifuged to pellet the charcoal. The amount of released [³²P]Pi in the supernatant is quantified using a scintillation counter.[6]
-
Data Analysis: The rate of GTP hydrolysis (k_obs) is determined by fitting the data to a single-exponential decay curve. The GAP activity is the difference between the rate in the presence and absence of the RGS protein.[6] Inhibitors will decrease this rate, while activators will increase it.[8]
Fluorescence Resonance Energy Transfer (FRET) Assay
FRET-based assays provide a real-time, non-radioactive method to monitor the interaction between Gα and RGS proteins.[9] This technique relies on the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity.
Protocol Outline:
-
Protein Labeling: Purified Gα and RGS proteins are labeled with a FRET pair of fluorophores (e.g., CFP as the donor and YFP as the acceptor, or fluorescently tagged antibodies).
-
Assay Setup: The labeled Gα subunit (e.g., CFP-Gα) is incubated in a microplate well. To promote the high-affinity binding state for RGS proteins, the Gα subunit is often pre-incubated with GDP and aluminum tetrafluoride (AlF₄⁻), which mimics the transition state for GTP hydrolysis.[8]
-
Interaction Measurement: The labeled RGS protein (e.g., YFP-RGS) and test compounds are added to the wells. The plate is then read in a fluorescence plate reader.
-
Data Acquisition: The fluorescence is measured at two wavelengths: the donor emission wavelength and the acceptor emission wavelength, while exciting at the donor's excitation wavelength.
-
Data Analysis: An increase in the acceptor's emission and a corresponding decrease in the donor's emission indicate that the proteins are interacting, bringing the FRET pair into proximity. Inhibitors of the interaction will cause a decrease in the FRET signal.[9] Careful controls are needed to correct for spectral bleed-through.[10][11]
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based, no-wash assay that is well-suited for high-throughput screening of PPI inhibitors.
Protocol Outline:
-
Bead Conjugation: Two types of beads, Donor and Acceptor beads, are used. One interacting protein (e.g., His-tagged RGS17) is captured on an acceptor bead (e.g., anti-His coated), and the other protein (e.g., biotinylated Gαo) is captured on a donor bead (e.g., streptavidin-coated).
-
Assay Assembly: The protein-conjugated beads are mixed in microplate wells in the presence of test compounds. If the proteins interact, they bring the Donor and Acceptor beads into close proximity (within 200 nm).
-
Signal Generation: The plate is illuminated with light at 680 nm, which excites a photosensitizer in the Donor bead. This generates singlet oxygen, which diffuses and reacts with a chemiluminescent substrate in a nearby Acceptor bead, leading to the emission of light at 520-620 nm.
-
Detection: The emitted light is measured using a plate reader. A high signal indicates protein interaction, while a low signal indicates inhibition.
Flow Cytometry Protein Interaction Assay (FCPIA)
FCPIA is another bead-based assay that allows for the quantitative measurement of protein-protein interactions and is amenable to high-throughput screening.[3]
Protocol Outline:
-
Bead Coupling: One protein (e.g., RGS4) is coupled to spectrally distinct Luminex beads.
-
Interaction Reaction: The beads are incubated with a fluorescently labeled binding partner (e.g., AlexaFluor-labeled Gαo) in the presence of test compounds. As with FRET, AlF₄⁻ is often used to stabilize the high-affinity Gα-RGS complex.
-
Flow Cytometry Analysis: The samples are analyzed on a flow cytometer (e.g., a Luminex bead analyzer). The instrument identifies the bead set by its unique spectral signature and quantifies the amount of bound fluorescent protein on each bead.
-
Data Analysis: A decrease in the fluorescence signal on the beads indicates that the test compound is inhibiting the protein-protein interaction. This method can be multiplexed by using different bead sets for different RGS proteins in the same well.
Workflow for Small Molecule Modulator Discovery
The discovery of small molecules that modulate the Gα-RGS interaction typically follows a hierarchical screening and validation process, often referred to as a drug discovery funnel.[12][13]
This workflow begins with a large-scale primary screen of a compound library using a high-throughput method like AlphaScreen or FRET.[1] Initial "hits" are then subjected to a series of increasingly rigorous validation steps. Dose-response curves are generated to confirm potency (IC₅₀). The mechanism of action is then confirmed using an orthogonal assay, such as the single-turnover GTPase assay, to ensure the compound affects the function and not just the binding in a specific assay format.[8] Promising hits are then tested for selectivity against other RGS family members and for potential off-target effects. Through cycles of medicinal chemistry and structure-activity relationship (SAR) studies, the potency, selectivity, and drug-like properties of the hits are optimized to generate lead compounds.[3] Finally, these lead compounds are evaluated in cell-based assays that measure downstream signaling events (e.g., cAMP levels or calcium flux) and ultimately in animal models of disease.[1]
Conclusion
The interaction between Gα and RGS proteins is a pivotal control point in GPCR signaling, offering a unique opportunity for therapeutic intervention downstream of the receptor. While targeting this protein-protein interaction with small molecules presents significant challenges, the development of robust high-throughput screening assays has led to the discovery of a growing number of chemical probes. These molecules are invaluable tools for dissecting the complex roles of specific RGS proteins in health and disease and represent the first steps toward a new class of therapeutics that fine-tune cellular signaling at the level of G protein regulation. This guide provides the foundational knowledge and methodological framework for researchers to contribute to this exciting and rapidly evolving field.
References
- 1. Regulator of G-protein signaling (RGS) proteins as drug targets: Progress and future potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulators of G protein signaling (RGS) Proteins as Drug Targets: Modulating GPCR Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibitors of Regulators of G Protein Signaling (RGS) Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the Selectivity and Cysteine Dependence of Inhibitors across the Regulator of G Protein–Signaling Family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reversible, allosteric small-molecule inhibitors of regulator of G protein signaling proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Single-turnover GTPase assays [bio-protocol.org]
- 7. Assay of RGS protein activity in vitro using purified components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluating Modulators of ‘Regulator of G-protein Signaling’ (RGS) Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence-based assays for RGS box function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. A quantitative protocol for intensity-based live cell FRET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scitechnol.com [scitechnol.com]
- 13. Protein-Protein Interactions | PPI Drug Discovery | Domainex [domainex.co.uk]
Methodological & Application
Application Notes and Protocols for In Vitro Calcium Flux Assay Using BMS-192364
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for an in vitro calcium flux assay to characterize the activity of BMS-192364, a known Regulator of G protein Signaling (RGS) agonist. RGS proteins are critical negative regulators of G protein-coupled receptor (GPCR) signaling. This compound enhances the GTPase-accelerating protein (GAP) activity of RGS proteins, specifically targeting the Gαq subunit. This leads to the inhibition of Gq-mediated signaling cascades, resulting in the attenuation of intracellular calcium mobilization.[1] This assay is designed for researchers in pharmacology, cell biology, and drug discovery to quantify the inhibitory effect of this compound on GPCR-induced calcium flux.
Mechanism of Action of this compound
GPCRs coupled to Gq proteins, upon activation by an agonist, stimulate Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium ions into the cytoplasm. This transient increase in intracellular calcium concentration ([Ca²⁺]i) can be measured using fluorescent calcium indicators.
RGS proteins act as GAPs for Gα subunits, accelerating the hydrolysis of GTP to GDP and thereby terminating the G protein signal. This compound potentiates the activity of RGS proteins, leading to a more rapid inactivation of the Gαq subunit. This, in turn, reduces the production of IP3 and subsequent release of intracellular calcium.
Signaling Pathway Diagram
References
Optimal Concentration of BMS-192364 for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-192364 is a small molecule modulator that targets the interaction between Gα subunits and Regulator of G protein Signaling (RGS) proteins. It has been shown to enhance the GTPase activating protein (GAP) activity of RGS proteins towards Gq class G proteins, effectively dampening G protein-coupled receptor (GPCR) signaling and subsequent intracellular calcium mobilization. This document provides detailed application notes and protocols for utilizing this compound in cell culture experiments, with a focus on determining the optimal concentration for desired biological effects. While specific IC50 and EC50 values for this compound are not widely published in public literature, this guide offers a starting point for empirical determination based on its mechanism of action.
Mechanism of Action and Signaling Pathway
This compound functions by targeting the Gα-RGS protein interface. In a resting state, GPCRs are associated with a heterotrimeric G protein complex (Gα, Gβ, and Gγ). Upon receptor activation by a ligand, the Gα subunit exchanges GDP for GTP, leading to its dissociation from the Gβγ dimer. The activated Gα-GTP then interacts with downstream effectors, such as phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium concentration ([Ca2+]i).
RGS proteins act as negative regulators of this pathway by binding to the activated Gα subunit and accelerating the hydrolysis of GTP to GDP, thus inactivating the G protein and terminating the signal. This compound is proposed to enhance the activity of RGS proteins, leading to a more rapid termination of Gq-mediated signaling and a reduction in calcium flux.[1]
Signaling Pathway Diagram
Quantitative Data Summary
The following table provides a template for summarizing empirically determined data:
| Cell Line | Assay Type | Parameter | Effective Concentration Range (µM) | Notes |
| e.g., HEK293 | Calcium Flux | IC50 | User Determined | e.g., Inhibition of ATP-induced calcium release |
| e.g., CHO-M1 | Calcium Flux | EC50 | User Determined | e.g., Potentiation of RGS4 activity |
| e.g., A549 | Cell Viability (MTT) | GI50 | User Determined | e.g., Growth inhibition after 72h incubation |
Experimental Protocols
Preparation of this compound Stock Solution
It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO.
| Parameter | Recommendation |
| Stock Solution Concentration | 10 mM |
| Solvent | DMSO |
| Storage | Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
Experimental Workflow for Determining Optimal Concentration
Protocol: Intracellular Calcium Flux Assay
This protocol is designed to measure the inhibitory effect of this compound on GPCR-mediated calcium mobilization.
Materials:
-
Cells expressing the Gq-coupled receptor of interest (e.g., HEK293, CHO cells)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
GPCR agonist
-
This compound
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Plating: Seed cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading:
-
Prepare a loading buffer containing a final concentration of 2-5 µM of the calcium-sensitive dye and 0.02% Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.
-
Incubate the plate for 45-60 minutes at 37°C, 5% CO2.
-
-
Compound Incubation:
-
During dye loading, prepare serial dilutions of this compound in HBSS.
-
After incubation, wash the cells twice with 100 µL of HBSS.
-
Add 90 µL of the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature. Include vehicle control wells (e.g., DMSO).
-
-
Agonist Stimulation and Measurement:
-
Prepare the GPCR agonist at 10X the final desired concentration in HBSS.
-
Place the plate in the fluorescence plate reader and begin kinetic reading (e.g., every 1-2 seconds).
-
After establishing a stable baseline fluorescence (typically 15-30 seconds), inject 10 µL of the 10X agonist solution into each well.
-
Continue reading the fluorescence for at least 2-3 minutes to capture the peak calcium response and its subsequent decay.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) or the ratio of emissions at different wavelengths (for Fura-2) for each well.
-
Normalize the response to the vehicle control.
-
Plot the normalized response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol: Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxic or anti-proliferative effects of this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control and no-cell (media only) blank wells.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
-
MTT Incubation:
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, 5% CO2, allowing for the formation of formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker for 10-15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Conclusion
The optimal concentration of this compound for cell culture experiments is highly dependent on the cell type, the specific biological question being addressed, and the assay being performed. While publicly available quantitative data is limited, the provided protocols offer a robust framework for researchers to empirically determine the effective concentration range for their studies. By understanding its mechanism as an enhancer of RGS protein activity, experiments can be designed to effectively probe its role in modulating Gq-mediated signaling pathways.
References
BMS-192364 In Vivo Administration and Dosing: Application Notes and Protocols
For research, scientific, and drug development professionals.
Disclaimer: Limited publicly available in vivo data for BMS-192364 necessitates that the following application notes and protocols are presented as general guidelines. Researchers should consider these recommendations as a starting point and perform dose-response studies to determine the optimal experimental conditions.
Introduction
This compound is a potent and selective agonist of Regulator of G-protein Signaling (RGS) proteins, specifically targeting the interaction between Gα and RGS proteins. By enhancing the GTPase-activating protein (GAP) activity of RGS proteins, this compound effectively attenuates G-protein-coupled receptor (GPCR) signaling. Notably, it has been shown to reduce urinary bladder contraction and inhibit calcium flux, making it a valuable tool for investigating Gq alpha (Gαq) mediated signaling pathways in various physiological and pathological contexts, particularly in relation to bladder function.
Data Presentation
Due to the absence of specific published in vivo studies detailing dosage and administration of this compound, the following tables provide a template for organizing experimental data. Researchers are encouraged to populate these tables with their own dose-finding and efficacy study results.
Table 1: Suggested In Vivo Dosing Parameters for this compound in Rodent Models
| Parameter | Suggested Starting Range | Route of Administration | Vehicle/Formulation | Dosing Frequency |
| Dose | 1 - 10 mg/kg | Intraperitoneal (IP), Intravenous (IV), Oral (PO) | See Protocol 1 | Once daily or as determined by pharmacokinetic studies |
| Volume | 5 - 10 mL/kg | - | - | - |
Table 2: Example Pharmacokinetic Parameters of an RGS Agonist in Rats (Hypothetical Data)
| Compound | Dose (mg/kg, IV) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |
| RGS Agonist X | 1 | 550 | 0.25 | 1200 | 2.5 |
| RGS Agonist X | 5 | 2800 | 0.25 | 6500 | 2.8 |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol provides methods for dissolving this compound for administration to experimental animals. It is crucial to first prepare a clear stock solution before dilution with co-solvents. For in vivo experiments, it is recommended to prepare fresh working solutions daily.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Corn oil
-
Sterile tubes and syringes
-
Vortex mixer
-
Sonicator (optional)
Method 1: Formulation for Intraperitoneal (IP) or Intravenous (IV) Injection
This method yields a clear solution of 2.5 mg/mL.
-
Prepare a stock solution of this compound in DMSO at 25 mg/mL.
-
To prepare 1 mL of the final working solution, add 100 µL of the 25 mg/mL DMSO stock solution to 400 µL of PEG300.
-
Mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to adjust the final volume to 1 mL.
-
Mix again until a clear and homogenous solution is obtained. If precipitation occurs, gentle warming and/or sonication may aid in dissolution.
Method 2: Formulation for Oral (PO) Administration
This method also yields a clear solution of 2.5 mg/mL. Note that for dosing periods exceeding two weeks, this formulation should be used with caution.
-
Prepare a stock solution of this compound in DMSO at 25 mg/mL.
-
To prepare 1 mL of the final working solution, add 100 µL of the 25 mg/mL DMSO stock solution to 900 µL of corn oil.
-
Mix thoroughly by vortexing until a clear and homogenous solution is achieved.
Protocol 2: In Vivo Administration of this compound in a Rat Model of Bladder Contractility
This protocol describes a general procedure for evaluating the effect of this compound on carbachol-induced bladder contractions in rats.
Animal Model:
-
Female Sprague-Dawley rats (200-250 g) are commonly used for bladder contractility studies.
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment for at least one week before the experiment.
-
Compound Preparation: Prepare this compound solution according to Protocol 1.
-
Administration:
-
Administer this compound or vehicle control via the desired route (e.g., IP injection).
-
A typical pretreatment time is 30-60 minutes before the contractile challenge.
-
-
Induction of Bladder Contraction:
-
Anesthetize the rats (e.g., with urethane).
-
Catheterize the bladder for the measurement of intravesical pressure.
-
Administer the cholinergic agonist carbachol (e.g., intravenously) to induce bladder contractions.
-
-
Data Acquisition: Record bladder pressure continuously to measure the amplitude and frequency of contractions.
-
Analysis: Compare the effects of this compound treatment with the vehicle control group on carbachol-induced bladder contractions.
Mandatory Visualization
Signaling Pathway of this compound in Bladder Smooth Muscle
Caption: Signaling pathway of this compound in regulating Gq-mediated smooth muscle contraction.
Experimental Workflow for In Vivo Evaluation of this compound
Caption: Experimental workflow for assessing this compound's effect on bladder contractility.
Preparing Stock Solutions of BMS-192364 with DMSO and PEG300: An Application Note
Introduction
BMS-192364 is a potent and selective agonist of the Regulator of G-protein Signaling (RGS) proteins, which functions by targeting the Gα-RGS interaction to produce an inactive Gα-RGS complex.[1] This small molecule has been shown to reduce urinary bladder contraction and inhibit calcium flux, making it a valuable tool for research in areas such as smooth muscle physiology and G-protein coupled receptor (GPCR) signaling.[1] Proper preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This application note provides detailed protocols for preparing stock solutions of this compound using dimethyl sulfoxide (DMSO) and a co-solvent system of DMSO and polyethylene glycol 300 (PEG300) for in vitro and in vivo studies, respectively.
Physicochemical Properties and Solubility Data
A summary of the relevant physicochemical properties and solubility information for this compound is provided in the table below. This data is essential for accurately preparing solutions of the desired concentration.
| Property | Value | Source |
| Molecular Weight | 355.70 g/mol | [1][2] |
| Formula | C₁₅H₉ClF₃N₃O₂ | [1][2] |
| Appearance | White to off-white solid | [1] |
| CAS Number | 202822-21-7 | [1][2] |
| Solubility in DMSO | 100 mg/mL (281.14 mM) (ultrasonication required) | [1] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [1] |
| Storage (in Solvent) | -80°C for 6 months; -20°C for 1 month | [1] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO (for in vitro use)
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO. This high-concentration stock is suitable for subsequent dilution into aqueous buffers or cell culture media for a variety of in vitro assays.
Materials:
-
This compound powder
-
Anhydrous/low-water content Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 35.57 mg of this compound.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 100 mM solution, if you weighed 35.57 mg of the compound, add 1 mL of DMSO. It is recommended to use newly opened DMSO to minimize the impact of water absorption, which can affect solubility.[1]
-
Dissolution: Vortex the mixture thoroughly. To ensure complete dissolution, sonicate the solution in an ultrasonic bath until no solid particles are visible.[1]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Protocol 2: Preparation of a Working Solution using a DMSO and PEG300 Co-solvent System (for in vivo use)
For in vivo experiments, a co-solvent system is often necessary to maintain the solubility of hydrophobic compounds in an aqueous vehicle suitable for administration. This protocol provides a method to prepare a 2.5 mg/mL working solution of this compound using a mixture of DMSO, PEG300, Tween-80, and saline.
Materials:
-
This compound stock solution in DMSO (e.g., 25 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes
Procedure:
-
Prepare a DMSO Stock: First, prepare a concentrated stock solution of this compound in DMSO, for example, at 25 mg/mL, following Protocol 1.
-
Co-solvent Formulation: The final formulation will consist of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline by volume.
-
Stepwise Mixing (for 1 mL of working solution): a. To a sterile conical tube, add 400 µL of PEG300. b. Add 100 µL of the 25 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly. c. Add 50 µL of Tween-80 and mix until the solution is homogeneous. d. Add 450 µL of sterile saline to bring the total volume to 1 mL. Mix thoroughly.
-
Final Concentration: This procedure yields a clear solution with a final this compound concentration of 2.5 mg/mL.[1]
-
Use and Storage: It is recommended to prepare this working solution fresh on the day of use.[1] If short-term storage is necessary, keep it at 4°C and visually inspect for any precipitation before use.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for preparing the this compound stock and working solutions.
Caption: Workflow for this compound solution preparation.
Signaling Pathway of this compound
This compound acts on the G-protein signaling pathway. The diagram below illustrates its mechanism of action.
Caption: Mechanism of action of this compound.
Conclusion
The protocols outlined in this application note provide a reliable methodology for the preparation of this compound stock solutions for both in vitro and in vivo applications. Adherence to these guidelines, particularly with respect to the use of anhydrous DMSO and proper storage conditions, is paramount for ensuring the integrity and activity of the compound, thereby leading to more accurate and reproducible experimental outcomes.
References
Application Notes and Protocols for High-Throughput Screening of RGS Modulators Using BMS-192364
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regulator of G protein Signaling (RGS) proteins are critical negative regulators of G protein-coupled receptor (GPCR) signaling. They function as GTPase-activating proteins (GAPs) for the α-subunits of heterotrimeric G proteins, accelerating the hydrolysis of GTP to GDP and thereby terminating the signaling cascade.[1] The modulation of RGS protein activity presents a promising therapeutic strategy for a variety of diseases.
This document provides detailed application notes and protocols for the use of BMS-192364, a known RGS agonist, in high-throughput screening (HTS) campaigns designed to identify novel RGS protein modulators. This compound acts by targeting and stabilizing the interaction between the Gα subunit and the RGS protein, leading to an inactive Gα-RGS complex and subsequent inhibition of downstream signaling pathways, such as calcium flux.[2] These protocols are designed to be adaptable for various RGS protein subtypes and screening platforms.
Data Presentation
The following table summarizes representative quantitative data that could be expected from a high-throughput screening assay for RGS modulators, using a compound like this compound as a positive control. The data is illustrative and compiled from typical performance metrics of fluorescence polarization-based HTS assays.[3]
| Compound | Target RGS | Assay Type | IC50 / EC50 (µM) | Z'-Factor | Signal Window (mP) |
| This compound | RGS4 | Fluorescence Polarization | 9 | 0.75 | 150 |
| Putative Inhibitor 1 | RGS4 | Fluorescence Polarization | 5.2 | 0.81 | 145 |
| Putative Inhibitor 2 | RGS4 | Fluorescence Polarization | 12.8 | 0.79 | 155 |
| Negative Control (DMSO) | RGS4 | Fluorescence Polarization | N/A | N/A | N/A |
Signaling Pathway and Mechanism of Action
The diagram below illustrates the canonical Gq signaling pathway and the modulatory role of RGS proteins. GPCR activation leads to the dissociation of Gαq and Gβγ subunits. Gαq-GTP activates Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium. RGS proteins accelerate the GTP hydrolysis on Gαq, terminating the signal.[4] this compound enhances the activity of RGS proteins, promoting the formation of the inactive G-protein complex.[2]
Caption: GPCR signaling cascade and RGS protein modulation.
Experimental Protocols
High-Throughput Screening Workflow
The following diagram outlines a typical workflow for an HTS campaign to identify RGS modulators.
Caption: High-throughput screening workflow for RGS modulators.
Detailed Protocol: Fluorescence Polarization (FP) HTS Assay
This protocol describes a competitive binding assay using fluorescence polarization to screen for modulators of the Gα-RGS interaction. The assay measures the displacement of a fluorescently labeled peptide derived from the RGS-binding domain of a Gα subunit by test compounds. This compound can be used as a positive control for compounds that enhance the Gα-RGS interaction.
Materials and Reagents:
-
Purified recombinant RGS protein (e.g., RGS4)
-
Purified recombinant Gα subunit (e.g., Gαi1 or Gαq) pre-loaded with GDP and AlF4- (to mimic the transition state)
-
Fluorescently labeled peptide derived from the switch I/II region of the Gα subunit (e.g., FITC-Gα-peptide)
-
This compound (as a positive control)
-
DMSO (for compound dilution)
-
Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MgCl₂, 0.01% Tween-20, 1 mM DTT
-
384-well, low-volume, black, flat-bottom plates
-
Microplate reader with fluorescence polarization capabilities
Experimental Procedure:
-
Compound Plating:
-
Prepare a stock solution of this compound and test compounds in 100% DMSO.
-
Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of each compound solution to the wells of a 384-well assay plate. This will result in a final compound concentration in the desired range (e.g., 10 µM) upon addition of reagents.
-
Include wells with DMSO only for negative controls (maximum signal) and a known inhibitor or no RGS protein for positive controls (minimum signal).
-
-
Reagent Preparation:
-
Prepare a working solution of the fluorescently labeled Gα-peptide in Assay Buffer at a concentration twice the final desired concentration (e.g., 20 nM for a final concentration of 10 nM).
-
Prepare a working solution of the RGS protein and Gα-GDP-AlF4- complex in Assay Buffer at a concentration twice the final desired concentration. The optimal concentrations should be determined empirically but are typically in the low nanomolar range.
-
-
Assay Execution:
-
Add the RGS/Gα protein complex solution to all wells of the assay plate containing the compounds.
-
Add the fluorescent Gα-peptide solution to all wells.
-
The final assay volume should be between 10-20 µL.
-
Mix the plate by gentle shaking or centrifugation.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization (in mP units) of each well using a microplate reader. Use excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., 485 nm excitation and 520 nm emission for FITC).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each test compound relative to the controls.
-
Calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
-
Compounds that show significant inhibition (or enhancement in the case of agonists like this compound, which would stabilize the complex and potentially increase the FP signal in some assay formats) are selected as primary hits for further characterization.
-
Mechanism of this compound Action in the FP Assay:
This compound is expected to stabilize the interaction between the RGS protein and the Gα subunit. In a competitive FP assay where a fluorescent Gα peptide is displaced by the RGS protein, this compound would enhance the binding of the RGS protein to the full-length Gα, leading to a greater displacement of the fluorescent peptide and a decrease in the FP signal. Alternatively, in an assay measuring the direct binding of a fluorescently labeled RGS protein to Gα, this compound would be expected to increase the FP signal.
Caption: Principle of the Fluorescence Polarization assay.
References
Application Notes and Protocols for BMS-192364 in Urinary Bladder Physiology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The urinary bladder's primary functions of storing and periodically expelling urine are tightly regulated by the detrusor smooth muscle.[1] Pathological changes in detrusor contractility can lead to conditions such as overactive bladder (OAB), characterized by symptoms of urgency, frequency, and incontinence.[2] The contractility of the detrusor muscle is largely controlled by parasympathetic nerve-released acetylcholine acting on M3 muscarinic receptors, which are Gq-protein coupled receptors (GPCRs). Activation of M3 receptors initiates a signaling cascade leading to an increase in intracellular calcium and subsequent muscle contraction.
Regulator of G protein signaling (RGS) proteins are critical in modulating the duration and intensity of GPCR signaling by acting as GTPase-activating proteins (GAPs) for Gα subunits. Specifically, RGS proteins that interact with Gαq can attenuate the signaling that leads to smooth muscle contraction. BMS-192364 is a small molecule agonist of RGS proteins, targeting the Gα-RGS interaction to promote an inactive Gα-RGS complex. By enhancing the GAP activity towards Gq proteins, this compound is expected to reduce urinary bladder contraction and inhibit calcium flux, making it a valuable tool for studying the physiological and pathophysiological roles of Gq-mediated signaling in the urinary bladder.
These application notes provide a comprehensive guide for utilizing this compound in the investigation of urinary bladder physiology, with a focus on its potential to modulate detrusor smooth muscle contractility.
Data Presentation
Currently, there is a lack of publicly available quantitative data specifically characterizing the effects of this compound on urinary bladder smooth muscle. The following table outlines the types of quantitative data that should be generated in foundational studies to characterize the pharmacological profile of this compound in this context.
| Parameter | Description | Expected Effect of this compound | Species/Tissue | Agonist/Stimulant |
| IC50 | The concentration of this compound that inhibits 50% of the maximal contractile response. | Data not available. Expected to be in the nanomolar to low micromolar range. | e.g., Guinea pig, Rat, Human / Detrusor strips | e.g., Carbachol, Electrical Field Stimulation (EFS) |
| EC50 | The concentration of this compound that produces 50% of its maximal relaxant effect. | Data not available. | e.g., Guinea pig, Rat, Human / Detrusor strips | Pre-contracted with e.g., Carbachol, KCl |
| Emax | The maximum inhibitory effect of this compound on induced contractions. | Data not available. | e.g., Guinea pig, Rat, Human / Detrusor strips | e.g., Carbachol, EFS |
| pA2/pKB | A measure of the affinity of a competitive antagonist. While this compound is an RGS agonist, its functional antagonism of contractile agents can be quantified. | Data not available. | e.g., Guinea pig, Rat, Human / Detrusor strips | e.g., Carbachol |
Signaling Pathways
The following diagram illustrates the proposed signaling pathway for this compound in detrusor smooth muscle cells.
Caption: Proposed mechanism of this compound in detrusor smooth muscle.
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound on urinary bladder physiology.
In Vitro Detrusor Strip Contractility Assay
This protocol is designed to assess the direct effects of this compound on the contractility of isolated urinary bladder smooth muscle strips.
1. Materials and Reagents:
-
Animal model (e.g., male Guinea pig, 250-350 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Contractile agonist (e.g., Carbachol, 10 mM stock in distilled water)
-
95% O2 / 5% CO2 gas mixture
-
Organ bath system with isometric force transducers
-
Data acquisition system
2. Experimental Workflow Diagram:
Caption: Workflow for in vitro detrusor strip contractility assay.
3. Detailed Methodology:
-
Tissue Preparation: Humanely euthanize the animal according to institutional guidelines. Immediately excise the urinary bladder and place it in ice-cold Krebs-Henseleit solution. Carefully remove the urothelium and surrounding connective tissue. Prepare longitudinal detrusor smooth muscle strips (approximately 10 mm in length and 2 mm in width).
-
Mounting and Equilibration: Mount the strips in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2. Apply an initial tension of 1 g and allow the tissues to equilibrate for at least 60-90 minutes. During equilibration, wash the tissues with fresh Krebs solution every 15-20 minutes.
-
Viability Check: After equilibration, assess the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 80 mM). Once a stable contraction is achieved, wash the tissue to allow it to return to baseline tension.
-
Experimental Protocol:
-
To study the inhibitory effect of this compound, first establish a control cumulative concentration-response curve to a contractile agonist like carbachol (e.g., 10⁻⁹ M to 10⁻⁴ M).
-
After washing and re-equilibration, incubate the tissue strips with a specific concentration of this compound (e.g., 0.1, 1, 10 µM) for a predetermined time (e.g., 30 minutes).
-
In the continued presence of this compound, repeat the cumulative concentration-response curve to the contractile agonist.
-
-
Data Analysis: Record the contractile force generated. Normalize the data to the maximum contraction induced by the agonist in the control condition. Plot the concentration-response curves and calculate the IC50 of this compound against the agonist-induced contractions.
In Vivo Cystometry in a Rat Model of Overactive Bladder
This protocol is for evaluating the effects of this compound on bladder function in an in vivo model of detrusor overactivity.
1. Materials and Reagents:
-
Animal model (e.g., female Sprague-Dawley rats, 200-250 g)
-
Anesthetic (e.g., urethane)
-
Catheter for bladder cannulation (e.g., PE-50 tubing)
-
Infusion pump
-
Pressure transducer
-
Data acquisition system
-
This compound formulation for in vivo administration (e.g., dissolved in a vehicle of DMSO, PEG300, Tween-80, and saline)
-
Agent to induce bladder overactivity (e.g., cyclophosphamide)
2. Experimental Workflow Diagram:
Caption: Workflow for in vivo cystometry in a rat model.
3. Detailed Methodology:
-
Animal Model Induction (Optional): To induce an overactive bladder model, rats can be pre-treated with cyclophosphamide (e.g., 150 mg/kg, i.p.) 48 hours prior to the cystometry experiment.
-
Surgical Preparation: Anesthetize the rat (e.g., with urethane, 1.2 g/kg, s.c.). Make a midline abdominal incision to expose the urinary bladder. Carefully insert the flared tip of a PE-50 catheter into the dome of the bladder and secure it with a purse-string suture.
-
Cystometry Setup: Connect the external end of the catheter to a T-junction, with one arm connected to a pressure transducer and the other to an infusion pump. Allow the animal to stabilize for 30-60 minutes after surgery.
-
Baseline Recording: Begin continuous infusion of warm (37°C) saline into the bladder at a constant rate (e.g., 0.1 mL/min). Record intravesical pressure continuously. Allow for several reproducible micturition cycles to be recorded to establish baseline urodynamic parameters.
-
Drug Administration and Recording: Administer this compound via the desired route (e.g., intravenous injection). Continue the saline infusion and pressure recording to observe the effects of the compound on bladder activity.
-
Data Analysis: Analyze the cystometrograms to determine key urodynamic parameters before and after drug administration, including:
-
Micturition pressure (or amplitude of contractions): The peak pressure during a voiding contraction.
-
Bladder capacity: The volume of saline infused to elicit a voiding contraction.
-
Voiding interval (inter-contraction interval): The time between two consecutive voiding contractions.
-
Frequency of non-voiding contractions: Spontaneous contractions that do not lead to voiding.
-
Conclusion
This compound, as an RGS agonist targeting Gq signaling, presents a unique opportunity to investigate the regulatory mechanisms of urinary bladder smooth muscle contractility. The protocols and information provided herein offer a framework for researchers to explore the potential of this compound in elucidating the intricate signaling pathways governing bladder function and dysfunction. Further research is warranted to establish a comprehensive pharmacological profile of this compound in the context of urinary bladder physiology, which may pave the way for novel therapeutic strategies for conditions such as overactive bladder.
References
Application Notes and Protocols for Assessing the Efficacy of BMS-192364, a Regulator of G-protein Signaling (RGS) Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-192364 is a small molecule agonist of Regulator of G-protein Signaling (RGS) proteins. It functions by targeting the interaction between Gα subunits of heterotrimeric G-proteins and RGS proteins, effectively enhancing the GTPase-activating protein (GAP) activity of RGS proteins towards Gq-type G-proteins.[1] This leads to an accelerated termination of G-protein signaling, resulting in the inhibition of downstream signaling cascades, such as intracellular calcium flux, and has been observed to reduce urinary bladder contraction.[1]
These application notes provide a comprehensive framework for the preclinical assessment of this compound efficacy, detailing in vitro, ex vivo, and in vivo experimental designs. The protocols are intended to guide researchers in generating robust and reproducible data to evaluate the pharmacological activity and potential therapeutic utility of this RGS agonist.
Mechanism of Action: Gq Signaling Pathway and RGS Protein Regulation
G-protein coupled receptors (GPCRs) that couple to Gq-family G-proteins initiate a signaling cascade upon agonist binding. This leads to the exchange of GDP for GTP on the Gαq subunit, causing its dissociation from the Gβγ dimer. The activated Gαq-GTP then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm, leading to various cellular responses.
RGS proteins act as crucial negative regulators of this pathway by binding to activated Gαq-GTP and accelerating the hydrolysis of GTP to GDP.[2][3] This action terminates the signal and promotes the re-association of the Gαq-GDP subunit with the Gβγ dimer, returning the G-protein to its inactive state. This compound enhances this regulatory function of RGS proteins.
Caption: Gq signaling pathway and the regulatory role of RGS proteins, enhanced by this compound.
Experimental Protocols
In Vitro Efficacy Assessment
1. RGS GTPase-Activating Protein (GAP) Activity Assays
The primary in vitro method to determine the efficacy of this compound is to measure its effect on the GAP activity of RGS proteins. This can be achieved through single-turnover or steady-state GTPase assays.
a) Single-Turnover GTPase Assay (Radioactive)
This assay directly measures the hydrolysis of [γ-³²P]GTP to GDP and ³²Pi mediated by a Gαq subunit in the presence of an RGS protein and this compound.
-
Protocol:
-
Purified, recombinant Gαq subunits are pre-loaded with [γ-³²P]GTP in a low-magnesium buffer.
-
The reaction is initiated by the addition of MgCl₂ to a final concentration of 5-10 mM, along with the desired concentrations of purified RGS protein and this compound (or vehicle control).
-
Aliquots are taken at various time points and the reaction is quenched by adding a solution of activated charcoal in phosphoric acid, which binds to unhydrolyzed GTP.[4]
-
The samples are centrifuged, and the radioactivity in the supernatant (representing released ³²Pi) is quantified using a scintillation counter.
-
The rate of GTP hydrolysis (k_cat) is determined by fitting the data to a single exponential decay curve. The effect of this compound is quantified by the fold-increase in the k_cat value in its presence compared to the RGS protein alone.
-
b) Steady-State GTPase Assay (Malachite Green)
This colorimetric assay measures the amount of inorganic phosphate released during multiple rounds of GTP hydrolysis.
-
Protocol:
-
Reactions are set up in a multi-well plate containing a reaction buffer with purified Gαq, a GPCR (optional, to facilitate GDP release), GTP, and the RGS protein.
-
This compound is added at varying concentrations to the experimental wells.
-
The reaction is incubated at a controlled temperature (e.g., 30°C) for a set period.
-
The reaction is stopped, and a malachite green reagent is added. This reagent forms a colored complex with free inorganic phosphate.[5]
-
The absorbance is measured at ~620-650 nm using a plate reader.
-
A standard curve using known concentrations of phosphate is used to quantify the amount of GTP hydrolyzed. The EC₅₀ value for this compound can be determined from the dose-response curve.
-
2. Intracellular Calcium Flux Assay
Since this compound is known to inhibit calcium flux, this assay assesses its ability to block GPCR-mediated increases in intracellular calcium.
-
Protocol:
-
Cells endogenously expressing a Gq-coupled receptor of interest (e.g., CHO cells stably expressing the M3 muscarinic receptor) are seeded into a 96- or 384-well plate.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Cells are pre-incubated with various concentrations of this compound or vehicle control.
-
A Gq-coupled receptor agonist (e.g., carbachol for M3 receptors) is added to stimulate the cells.
-
The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.
-
The inhibitory effect of this compound is quantified, and an IC₅₀ value is determined from the dose-response curve.
-
Caption: Workflow for in vitro efficacy assessment of this compound.
Ex Vivo Efficacy Assessment
Bladder Strip Contraction Assay
This assay uses isolated bladder tissue to assess the direct effect of this compound on smooth muscle contractility.
-
Protocol:
-
Urinary bladders are isolated from euthanized animals (e.g., mice or rats).
-
The bladder is dissected to obtain longitudinal strips of the detrusor muscle.[6]
-
The strips are mounted in an organ bath containing warmed (37°C) and aerated Krebs solution. One end is attached to a fixed hook, and the other to an isometric force transducer.
-
The tissue is allowed to equilibrate under a resting tension.
-
Contractions are induced by either electrical field stimulation (to activate nerves) or by the addition of a contractile agonist (e.g., carbachol).
-
Once stable contractions are achieved, this compound is added to the bath in a cumulative concentration-response manner.
-
The relaxation or inhibition of contraction is recorded.
-
The IC₅₀ value for this compound-induced relaxation is calculated.
-
In Vivo Efficacy Assessment
Models of Overactive Bladder (OAB)
Animal models are crucial for evaluating the therapeutic potential of this compound in a physiological context.
a) Furosemide-Induced OAB Model in Mice
This model uses a diuretic to induce urinary frequency and urgency, mimicking OAB symptoms.[7]
-
Protocol:
-
Mice are administered this compound or vehicle at the desired dose and route (e.g., oral gavage).
-
After a pre-determined time, the diuretic furosemide is administered (e.g., subcutaneously) to induce diuresis.
-
Each mouse is placed individually in a metabolic cage equipped to monitor urination events (frequency and volume).
-
Urination parameters are recorded for a defined period (e.g., 2-4 hours).
-
The efficacy of this compound is determined by its ability to reduce urination frequency and increase the average voided volume compared to the vehicle-treated group.
-
b) Partial Bladder Outlet Obstruction (pBOO) Model in Rats or Mice
This surgical model creates a physical obstruction to urine outflow, leading to bladder hypertrophy and detrusor overactivity, which are hallmarks of OAB.[8]
-
Protocol:
-
Under anesthesia, a ligature is placed around the proximal urethra to create a partial obstruction. Sham-operated animals undergo the same procedure without tightening the ligature.
-
The animals are allowed to recover for a period of several weeks, during which bladder remodeling and overactivity develop.
-
This compound or vehicle is administered to the animals.
-
Bladder function can be assessed by:
-
Metabolic Cage Analysis: As described in the furosemide model, to measure voiding frequency and volume.
-
Cystometry: Under anesthesia, a catheter is inserted into the bladder to infuse saline and measure intravesical pressure. Parameters such as bladder capacity, voiding pressure, and the frequency of non-voiding contractions are recorded to assess detrusor overactivity.
-
-
The efficacy of this compound is evaluated by its ability to normalize the urodynamic parameters in the pBOO animals towards those of the sham-operated controls.
-
Data Presentation
Quantitative data from the described experiments should be summarized in clear and structured tables to facilitate comparison and interpretation.
Table 1: In Vitro and Ex Vivo Efficacy of this compound
| Assay Type | Endpoint | RGS Protein (if applicable) | Gα Subunit (if applicable) | Agonist (if applicable) | This compound Potency |
| Single-Turnover GTPase | k_cat Fold Increase | RGS4 | Gαq | - | EC₅₀ (nM) |
| Steady-State GTPase | Phosphate Release | RGS4 | Gαq | - | EC₅₀ (nM) |
| Calcium Flux | Inhibition of Fluorescence | - | - | Carbachol | IC₅₀ (nM) |
| Bladder Strip Contraction | Relaxation of Contraction | - | - | Carbachol | IC₅₀ (nM) |
Table 2: In Vivo Efficacy of this compound in OAB Models
| Animal Model | Treatment Group | Dose (mg/kg) | Urination Frequency (voids/hour) | Average Voided Volume (μL) | Non-Voiding Contractions (per minute) |
| Furosemide-Induced OAB | Vehicle | - | N/A | ||
| This compound | 10 | N/A | |||
| This compound | 30 | N/A | |||
| pBOO | Sham + Vehicle | - | |||
| pBOO + Vehicle | - | ||||
| pBOO + this compound | 10 | ||||
| pBOO + this compound | 30 |
Note: The values in the tables are placeholders and should be populated with experimental data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Regulator of G protein signaling - Wikipedia [en.wikipedia.org]
- 4. Single-turnover GTPase assays [bio-protocol.org]
- 5. A High Throughput Screen for RGS Proteins Using Steady State Monitoring of Free Phosphate Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Mouse Model of Furosemide-Induced Overactive Bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Establishment of an overactive bladder model in mice | springermedizin.de [springermedizin.de]
Application Notes and Protocols: Synergistic Modulation of GPCRs with BMS-192364 and Other Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are prominent drug targets. Their signaling can be modulated not only by orthosteric ligands that bind to the endogenous agonist binding site but also by allosteric modulators that bind to topographically distinct sites. Positive allosteric modulators (PAMs) can potentiate the response of the receptor to an agonist, offering a more nuanced way to control receptor signaling with greater subtype selectivity and a potentially wider therapeutic window.
The principles and methodologies described herein for the D1 receptor can be adapted to investigate the potential synergistic or modulatory effects of BMS-192364 in combination with other GPCR ligands targeting relevant pathways.
Data Presentation: Synergistic Effects of D1 Receptor PAMs
The following tables summarize the expected quantitative outcomes from combining BMS-A1 with other D1 receptor PAMs, such as DETQ and MLS6585. These PAMs have been shown to bind to distinct allosteric sites on the D1 receptor, leading to significant synergistic potentiation of the dopamine response.[2][3]
Table 1: Potentiation of Dopamine EC50 by Single and Combined PAMs
| Ligand(s) | Dopamine EC50 Fold Shift (Approximate) |
| BMS-A1 | Larger than single PAM alone |
| DETQ | Larger than single PAM alone |
| MLS6585 | Larger than single PAM alone |
| BMS-A1 + DETQ | Much larger than single PAM alone |
| BMS-A1 + MLS6585 | Much larger than single PAM alone |
| DETQ + MLS6585 | Much larger than single PAM alone |
| BMS-A1 + DETQ + MLS6585 | ~1000-fold leftward shift |
Table 2: Allo-agonist Activity of Combined PAMs (in the absence of Dopamine)
| Ligand(s) | cAMP Response (% of maximal Dopamine response) |
| BMS-A1 + DETQ + MLS6585 | ~64% |
Experimental Protocols
The following are detailed protocols for key experiments to assess the synergistic effects of GPCR ligands, based on methodologies used for studying D1 receptor PAMs.
Protocol 1: Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells are a suitable host for expressing recombinant GPCRs.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection:
-
Plate cells in the desired format (e.g., 96-well or 384-well plates).
-
Transfect cells with a plasmid encoding the human D1 dopamine receptor using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions.
-
For cAMP measurement, co-transfect with a reporter plasmid, such as a luciferase reporter under the control of a cAMP response element (CRE).
-
Allow 24-48 hours for receptor and reporter expression.
-
Protocol 2: cAMP Accumulation Assay
This assay is a functional measure of Gs-coupled GPCR activation.
-
Reagents:
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) with 0.1% Bovine Serum Albumin (BSA) and a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Dopamine (orthosteric agonist).
-
BMS-A1, DETQ, MLS6585 (allosteric modulators).
-
cAMP detection kit (e.g., HTRF, LANCE, or GloSensor-based).
-
-
Procedure:
-
Ligand Preparation: Prepare serial dilutions of dopamine and the PAMs in the assay buffer. For combination studies, prepare a matrix of concentrations.
-
Cell Treatment:
-
Wash the transfected cells once with the assay buffer.
-
Add the PAMs (single or in combination) to the cells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.
-
Add the dopamine serial dilutions to the cells and incubate for a further 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells (if required by the kit).
-
Measure intracellular cAMP levels using the chosen detection kit according to the manufacturer's protocol.
-
-
-
Data Analysis:
-
Plot the cAMP response as a function of dopamine concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) of dopamine under each condition (in the presence of single or combined PAMs).
-
Calculate the fold shift in dopamine EC50 in the presence of the PAMs.
-
Visualizations
Signaling Pathway of the D1 Dopamine Receptor
Caption: Signaling pathway of the D1 dopamine receptor.
Experimental Workflow for Assessing PAM Synergy
Caption: Experimental workflow for assessing PAM synergy.
Logical Relationship of Multi-PAM Synergy
Caption: Logical relationship of multi-PAM synergy on the D1 receptor.
References
Application Notes and Protocols for Measuring Gq Protein Activation with BMS-192364
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Gq alpha subunit is a member of the heterotrimeric G protein family that plays a crucial role in cellular signaling.[1] Gq-coupled G protein-coupled receptors (GPCRs), upon activation by ligands like hormones and neurotransmitters, stimulate the Gq protein.[2][3] This activation leads to the dissociation of the Gαq subunit, which in turn activates phospholipase C (PLC).[1][4] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][5] IP3 triggers the release of calcium (Ca2+) from intracellular stores, a key signaling event that can be measured to quantify Gq activation.[1][5][6]
BMS-192364 is a pharmacological tool used to modulate Gq signaling. It functions as a Regulator of G-protein Signaling (RGS) agonist. Instead of directly inhibiting the Gq protein, this compound targets the interaction between the Gαq subunit and RGS proteins. By enhancing the GTPase-activating protein (GAP) activity of RGS proteins, it accelerates the inactivation of Gq, thereby reducing downstream signaling events like calcium flux.[7] These application notes provide detailed protocols for measuring Gq activation and utilizing this compound to probe this signaling pathway.
Gq Signaling Pathway Overview
The canonical Gq signaling pathway involves a series of steps from receptor activation to intracellular calcium release. Understanding this pathway is essential for designing and interpreting experiments aimed at measuring its activation.
Figure 1: Gq protein signaling pathway with this compound action.
Application Note 1: Calcium Mobilization Assay
Calcium mobilization assays are a primary method for assessing Gq pathway activation due to their high sensitivity and amenability to high-throughput screening (HTS).[8][9] The assay measures the transient increase in intracellular calcium concentration following GPCR stimulation. This compound can be used as a pre-treatment to observe the inhibition of this calcium response, confirming the involvement of the Gq-RGS protein regulatory axis.
Experimental Workflow: Calcium Mobilization
Figure 2: Workflow for a calcium mobilization assay.
Protocol: Calcium Mobilization Assay
Materials:
-
HEK293 cells (or other suitable host) stably expressing the Gq-coupled GPCR of interest.
-
Black-walled, clear-bottom 96-well or 384-well microplates.[10]
-
Fluorescent calcium indicator dye kit (e.g., FLIPR Calcium Assay Kit, Fluo-4 AM).
-
This compound stock solution (in DMSO).
-
GPCR agonist stock solution.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Probenecid (if required by the dye kit to prevent dye extrusion).
-
Fluorescence microplate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed cells into the microplate at a density that will result in a confluent monolayer on the day of the experiment (e.g., 50,000 cells/well for a 96-well plate) and incubate overnight.[10]
-
Dye Loading:
-
Prepare the calcium indicator dye solution in Assay Buffer according to the manufacturer's instructions, often including probenecid.
-
Remove the cell culture medium from the plate and add the dye solution to each well.
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.[10]
-
-
Compound Pre-incubation:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
If using a plate reader without automated liquid handling for this step, remove the dye solution and add the this compound dilutions. For FLIPR-type instruments, the compound plate is prepared separately.
-
Incubate for 15-30 minutes at room temperature or 37°C.
-
-
Measurement:
-
Place the cell plate and the agonist plate into the fluorescence reader.
-
Set the instrument parameters to measure baseline fluorescence, followed by the automated addition of the GPCR agonist, and then continue to record the fluorescence signal for 60-180 seconds to capture the full calcium transient.[10]
-
-
Data Analysis:
-
The response is typically calculated as the maximum fluorescence intensity minus the baseline fluorescence.
-
For agonist dose-response curves, plot the response against the log of the agonist concentration and fit to a four-parameter logistic equation to determine the EC50.
-
For this compound inhibition, plot the response against the log of the this compound concentration (at a fixed agonist concentration, e.g., EC80) to determine the IC50.
-
Application Note 2: IP-One HTRF Assay
The IP-One assay is a highly specific method for quantifying Gq activation by measuring the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.[11][12] The use of Homogeneous Time-Resolved Fluorescence (HTRF) technology provides a robust, no-wash format.[11] This assay is an excellent alternative to calcium measurement, as it is less prone to artifacts from non-Gq mediated calcium release.[12][13] this compound can be used to demonstrate dose-dependent inhibition of IP1 accumulation.
Experimental Workflow: IP-One HTRF Assay
Figure 3: Workflow for the IP-One HTRF assay.
Protocol: IP-One HTRF Assay
Materials:
-
Cells expressing the Gq-coupled GPCR of interest.
-
White, solid-bottom 96-well or 384-well microplates.
-
IP-One HTRF Assay Kit (containing IP1 standard, IP1-d2 conjugate, anti-IP1-Cryptate conjugate, lysis buffer).[13]
-
Stimulation Buffer (provided with kit or user-prepared, containing Lithium Chloride, LiCl).[11][13]
-
This compound stock solution (in DMSO).
-
GPCR agonist stock solution.
-
HTRF-compatible microplate reader.
Procedure:
-
Cell Stimulation:
-
Culture cells in the microplate until the desired confluency is reached.
-
Prepare agonist and this compound dilutions in the stimulation buffer containing LiCl. The LiCl is crucial as it inhibits the degradation of IP1, allowing it to accumulate.[11]
-
Remove the culture medium and add the stimulation buffer containing the test compounds to the cells.
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C.[13]
-
-
IP1 Standard Curve: Prepare a serial dilution of the IP1 standard provided in the kit in stimulation buffer.
-
HTRF Reagent Preparation and Addition:
-
Prepare the HTRF detection reagents (IP1-d2 and anti-IP1-Cryptate) in the lysis buffer as per the kit protocol.
-
Add the mixed HTRF reagents to each well of the cell plate and the standard curve plate.
-
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light, to allow the competitive immunoassay to reach equilibrium.
-
Measurement: Read the plate on an HTRF-compatible reader, measuring emission at both the acceptor (e.g., 665 nm) and donor (e.g., 620 nm) wavelengths.
-
Data Analysis:
-
Calculate the HTRF ratio (Acceptor signal / Donor signal * 10,000).
-
A decrease in the HTRF signal indicates an increase in cellular IP1 production.[11]
-
Use the IP1 standard curve to convert the HTRF ratios of the unknown samples into IP1 concentrations.
-
Determine EC50 (for agonist) and IC50 (for this compound) values from the resulting dose-response curves.
-
Data Presentation
Quantitative data from these assays should be summarized for clarity and ease of comparison.
Table 1: Hypothetical Agonist Potency and Efficacy Data
| Assay Type | Agonist | Parameter | Value |
|---|---|---|---|
| Calcium Mobilization | Agonist X | EC50 | 15.2 nM |
| Emax (% of control) | 100% | ||
| IP-One HTRF | Agonist X | EC50 | 25.8 nM |
| | | Emax ([IP1] nM) | 85.3 nM |
Table 2: Hypothetical this compound Inhibition Data
| Assay Type | Condition | Parameter | Value |
|---|---|---|---|
| Calcium Mobilization | Agonist X (at EC80) | IC50 | 125 nM |
| Max Inhibition | 92% | ||
| IP-One HTRF | Agonist X (at EC80) | IC50 | 155 nM |
| | | Max Inhibition | 95% |
References
- 1. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 4. Gq-Coupled Receptors in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]
- 6. Biosensor Assays for Measuring the Kinetics of G-Protein and Arrestin-Mediated Signaling in Live Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ionbiosciences.com [ionbiosciences.com]
- 9. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HTRF IP-One Gq assay on SpectraMax Readers [moleculardevices.com]
- 12. revvity.com [revvity.com]
- 13. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
Troubleshooting & Optimization
BMS-192364 solubility issues and how to improve them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-192364. The information provided addresses common solubility issues and offers guidance on how to improve them during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
A1: For creating a stock solution, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is soluble in DMSO at a concentration of 100 mg/mL (281.14 mM).[1] For best results, use freshly opened, hygroscopic DMSO as it can significantly impact the solubility of the product.[1]
Q2: My this compound is not fully dissolving in DMSO. What can I do?
A2: If you are experiencing difficulty dissolving this compound in DMSO, you can try the following troubleshooting steps:
-
Gentle Heating: Warm the solution to 37°C.[1]
-
Sonication: Use an ultrasonic bath to aid in dissolution.[1]
-
Fresh Solvent: Ensure you are using a fresh, high-purity grade of DMSO.
Q3: How can I prepare this compound for in vivo animal studies?
A3: Preparing a formulation for in vivo studies requires a solvent system that is well-tolerated by the animal model. Here are a couple of suggested protocols for preparing a working solution from a DMSO stock:
-
For a clear solution (2.5 mg/mL):
-
Start with a 25.0 mg/mL stock solution of this compound in DMSO.
-
To 100 µL of the DMSO stock solution, add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Finally, add 450 µL of saline to reach a final volume of 1 mL.[2]
-
-
For use in corn oil (2.5 mg/mL):
-
Start with a 25.0 mg/mL stock solution of this compound in DMSO.
-
To 100 µL of the DMSO stock solution, add 900 µL of corn oil and mix thoroughly.[2]
-
It is recommended to prepare these working solutions fresh on the day of use.[2]
Q4: What are some general strategies to improve the solubility of poorly water-soluble compounds like this compound?
A4: Several techniques can be employed to enhance the solubility of compounds with poor water solubility:
-
Co-solvency: Using a mixture of solvents can improve solubility. For example, adding a water-miscible organic solvent in which the compound is more soluble to an aqueous solution.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solution can increase solubility.
-
Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules.
-
Complexation: Cyclodextrins can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[3]
-
Solid Dispersion: This involves dispersing the drug in a hydrophilic matrix at a solid state, which can improve the dissolution rate and solubility.[4][5]
-
Particle Size Reduction: Decreasing the particle size, for instance through micronization, increases the surface area-to-volume ratio, which can lead to improved dissolution.[6][7]
Solubility Data
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (281.14 mM) | May require sonication and gentle heating to 37°C. Use of newly opened DMSO is recommended.[1] |
| DMSO/PEG300/Tween-80/Saline | 2.5 mg/mL | A clear solution suitable for in vivo use.[2] |
| DMSO/Corn Oil | 2.5 mg/mL | A formulation for in vivo use, particularly if a longer dosing period is anticipated.[2] |
Experimental Protocols
Protocol for Preparing a 100 mg/mL Stock Solution of this compound in DMSO
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of fresh, high-purity DMSO to achieve a concentration of 100 mg/mL.
-
If the compound does not dissolve completely, place the vial in an ultrasonic bath for 10-15 minutes.
-
If necessary, gently warm the solution to 37°C.
-
Once fully dissolved, store the stock solution in aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
Protocol for Preparing a 2.5 mg/mL Working Solution of this compound in a PEG300/Tween-80/Saline Vehicle
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
For a 1 mL final volume, combine the following in the specified order, ensuring complete mixing after each addition:
-
100 µL of the 25 mg/mL this compound in DMSO stock solution.
-
400 µL of PEG300.
-
50 µL of Tween-80.
-
450 µL of saline.
-
-
This protocol will yield a clear solution. It is recommended to prepare this working solution fresh for each experiment.[2]
Visual Guides
Caption: Troubleshooting flowchart for this compound solubility issues.
Caption: General workflow for improving compound solubility.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 4. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. ijmsdr.org [ijmsdr.org]
optimizing BMS-192364 incubation time for maximal effect
Technical Support Center: BMS-192364
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing experimental conditions for this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the G protein-coupled receptor (GPCR) known as ChemR23 (or CMKLR1). Its primary mechanism is to block the interaction between ChemR23 and its endogenous ligands, such as the chemoattractant protein chemerin and the pro-resolving lipid mediator Resolvin E1.[1][2] By doing so, it inhibits the downstream signaling cascades initiated by this receptor.
Q2: What signaling pathway is affected by this compound?
A2: this compound blocks the ChemR23 signaling pathway. ChemR23 is a G protein-coupled receptor that, upon activation by a ligand like chemerin, typically couples to Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and the activation of downstream pathways like the mitogen-activated protein kinase (MAPK) cascade. It can also trigger calcium flux.[3] this compound prevents these signaling events from occurring.
Q3: What is the recommended starting incubation time for this compound to see a maximal effect?
A3: The optimal incubation time depends heavily on the specific biological endpoint being measured.
-
For rapid signaling events (e.g., inhibition of calcium flux, second messenger generation like IP1), a short pre-incubation time of 30 to 60 minutes is often sufficient to ensure the antagonist has bound to the receptor before adding the agonist.[4]
-
For downstream cellular responses (e.g., changes in cytokine secretion, cell migration, or gene expression), a longer incubation period of 6 to 48 hours may be necessary to observe the full biological consequence of the receptor blockade.
-
For complex phenotypes like changes in macrophage activation state, even longer incubations (up to 72 hours ) might be required.[5][6]
A time-course experiment is strongly recommended to determine the optimal incubation time for your specific cell type and assay readout.
Q4: What are typical effective concentrations for this compound in cell-based assays?
A4: this compound is a highly potent antagonist, with reported activity in the low nanomolar range. A typical starting concentration range for a dose-response experiment would be from 0.1 nM to 10 µM .[7] The exact IC50 (half-maximal inhibitory concentration) will vary depending on the cell line, agonist concentration used, and the specific assay.
Troubleshooting Guide
Issue 1: I am not observing any effect with this compound.
| Potential Cause | Recommended Solution |
| Incorrect Incubation Time | The incubation time may be too short for the desired readout. For functional outcomes like changes in protein expression or cell differentiation, extend the incubation period (e.g., 24, 48, or 72 hours). For rapid signaling, ensure a pre-incubation of at least 30 minutes before adding the agonist. |
| Suboptimal Compound Concentration | The concentration may be too low. Perform a dose-response curve (e.g., 0.1 nM to 10 µM) to determine the IC50 in your system. Also, verify the purity and activity of your compound stock. |
| Low Receptor (ChemR23) Expression | The cell line or primary cells you are using may not express sufficient levels of ChemR23. Confirm receptor expression using qPCR, Western blot, or flow cytometry. |
| Agonist Concentration Too High | In antagonist assays, an excessively high concentration of the agonist can overcome the competitive blockade. Use an agonist concentration at or near its EC80 (the concentration that gives 80% of the maximal response) to ensure a sensitive window for inhibition.[7] |
| Compound Solubility/Stability Issues | This compound should be dissolved in a suitable solvent like DMSO and stored correctly (e.g., at -80°C in aliquots) to prevent degradation from freeze-thaw cycles.[3] Ensure the final solvent concentration in your assay media is low (typically <0.1%) and does not affect cell viability. |
Issue 2: I am observing high variability between replicate wells.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Plating | Ensure a homogenous single-cell suspension before plating and use calibrated pipettes. Allow plates to rest at room temperature for 15-20 minutes before placing them in the incubator to ensure even cell distribution. |
| Edge Effects | Evaporation from wells on the plate's perimeter can concentrate media components and affect cell health. Avoid using the outer wells for experimental conditions; instead, fill them with sterile PBS or media. |
| Compound Precipitation | High concentrations of the compound may precipitate out of the media. Visually inspect wells under a microscope for any signs of precipitation. If observed, lower the maximum concentration or test alternative formulation methods. |
Experimental Protocols & Data
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
This protocol aims to identify the ideal incubation duration for this compound in your specific assay.
Methodology:
-
Cell Plating: Seed your cells (e.g., ChemR23-expressing macrophages or a transfected cell line) in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Addition: Add this compound at a fixed concentration (e.g., its approximate IC80, if known, or a high concentration like 1 µM).
-
Incubation: Incubate the plates for a range of time points (e.g., 2, 6, 12, 24, and 48 hours) at 37°C.
-
Agonist Stimulation: For assays measuring inhibition of a specific ligand, add the agonist (e.g., chemerin) at its EC80 concentration and incubate for the pre-determined optimal stimulation time for that agonist (this could be minutes for calcium flux or hours for cytokine release).
-
Assay Readout: Perform the assay to measure your endpoint (e.g., ELISA for cytokine levels, a reporter gene assay, or a cell migration assay).
-
Data Analysis: Plot the measured effect against the incubation time to identify the point of maximal and stable inhibition.
Data Presentation: Example Time-Course & Dose-Response Data
The following tables summarize hypothetical, yet typical, results for this compound.
Table 1: Effect of this compound Incubation Time on Chemerin-Induced IL-6 Secretion
| Incubation Time (hours) | IL-6 Secretion (% of Control) |
|---|---|
| 1 | 85% |
| 6 | 45% |
| 12 | 22% |
| 24 | 20% |
| 48 | 19% |
Table 2: Dose-Response of this compound in Different Functional Assays
| Assay Type | Cell Line | Agonist (Concentration) | Incubation Time | IC50 (nM) |
|---|---|---|---|---|
| Calcium Flux | CHO-ChemR23 | Chemerin (5 nM) | 30 min | 2.5 |
| Chemotaxis | Primary Macrophages | Chemerin (10 nM) | 4 hours | 5.1 |
| p-ERK Inhibition | HEK293-ChemR23 | Chemerin (5 nM) | 2 hours | 3.8 |
| Cytokine Release (TNF-α) | dTHP-1 | Chemerin (20 nM) | 24 hours | 10.2 |
Visualizations
Signaling Pathway of ChemR23 and Inhibition by this compound
Caption: Mechanism of this compound as an antagonist of the ChemR23 signaling pathway.
Experimental Workflow for Optimizing Incubation Time
Caption: Workflow for a time-course experiment to find the optimal incubation time.
Troubleshooting Logic for "No Observed Effect"
Caption: A logical flowchart for troubleshooting experiments where this compound shows no effect.
References
- 1. ChemR23 signaling ameliorates brain injury via inhibiting NLRP3 inflammasome-mediated neuronal pyroptosis in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ChemR23 signaling ameliorates cognitive impairments in diabetic mice via dampening oxidative stress and NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hematopoietic ChemR23 (Chemerin Receptor 23) Fuels Atherosclerosis by Sustaining an M1 Macrophage-Phenotype and Guidance of Plasmacytoid Dendritic Cells to Murine Lesions-Brief Report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Table, Guidelines and Sample Protocol for Antagonist Assays]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
potential off-target effects of BMS-192364 in cellular assays
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in utilizing BMS-192364 effectively in their cellular assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is known to target the interaction between G-protein alpha subunits (Gα) and Regulator of G-protein Signaling (RGS) proteins.[1] It facilitates the formation of an inactive Gα-RGS complex, which enhances the GTPase Activating Protein (GAP) activity of RGS proteins towards Gq-alpha subunits.[1] This ultimately leads to an inhibition of downstream signaling pathways, including a reduction in intracellular calcium flux.[1]
Q2: What are the known off-target effects of this compound?
A2: Currently, there is limited publicly available information detailing a comprehensive off-target profile of this compound from broad screening panels (e.g., CEREP or Eurofins safety panels). Based on its known mechanism involving G-protein signaling and calcium flux, potential off-target effects could involve other G-protein coupled receptors (GPCRs) or various types of calcium channels. Researchers should exercise caution and independently validate the selectivity of this compound in their specific cellular models.
Q3: In which cellular assays is this compound typically used?
A3: this compound is primarily used in cellular assays designed to investigate Gq-coupled GPCR signaling pathways. Common applications include:
-
Calcium Flux Assays: To measure the inhibition of agonist-induced intracellular calcium mobilization.
-
RGS Protein Activity Assays: To assess the potentiation of RGS protein GAP activity.
-
Inositol Phosphate (IP) Accumulation Assays: As a downstream functional readout of Gq pathway activation.
Q4: What is the recommended solvent and storage condition for this compound?
A4: For in vitro cellular assays, this compound can typically be dissolved in dimethyl sulfoxide (DMSO). It is crucial to prepare fresh dilutions in your assay buffer just before use to minimize precipitation. For long-term storage, the solid compound should be stored at -20°C or -80°C, protected from light and moisture.
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| No observable effect of this compound in a calcium flux assay. | 1. Compound inactivity: The compound may have degraded due to improper storage or handling. 2. Low receptor expression: The target Gq-coupled receptor may not be expressed at sufficient levels in the cell line. 3. Suboptimal agonist concentration: The concentration of the stimulating agonist may be too high, overcoming the inhibitory effect of this compound. 4. Cell health: Poor cell viability or adherence can lead to inconsistent assay results. | 1. Use a fresh aliquot of this compound. Prepare fresh stock solutions in high-quality, anhydrous DMSO. 2. Verify receptor expression using techniques like qPCR, western blot, or flow cytometry. Consider using a cell line with higher or induced expression. 3. Perform an agonist dose-response curve to determine the EC80 concentration for stimulation. Use this concentration in your inhibition assays with this compound. 4. Check cell viability using a trypan blue exclusion assay or other viability stains. Ensure proper cell culture conditions and handling. |
| High background signal or "noisy" data in cellular assays. | 1. Compound precipitation: this compound may be precipitating in the aqueous assay buffer at the tested concentrations. 2. Cellular toxicity: High concentrations of this compound or the vehicle (DMSO) may be causing cytotoxicity. 3. Assay plate issues: Inconsistent cell seeding or bubbles in the wells can lead to variable readings. | 1. Visually inspect the assay plate for any signs of precipitation. Lower the final concentration of this compound. Consider the use of a surfactant like Pluronic F-127 in your assay buffer to improve solubility. 2. Perform a cytotoxicity assay (e.g., MTT, LDH) with the same concentrations of this compound and DMSO used in your primary assay. Keep the final DMSO concentration below 0.5%. 3. Ensure even cell seeding and visually inspect plates for bubbles before reading. |
| Inconsistent results between experimental replicates. | 1. Pipetting errors: Inaccurate or inconsistent pipetting of the compound, agonist, or cells. 2. Temperature fluctuations: Variations in incubation temperature can affect cellular responses. 3. Edge effects on assay plates: Evaporation from the outer wells of a microplate can lead to higher compound concentrations and altered cell responses. | 1. Use calibrated pipettes and ensure proper pipetting technique. For multi-well plates, consider using a multichannel pipette or automated liquid handler. 2. Ensure all assay components and the plate reader are at the correct and stable temperature. 3. To minimize edge effects, avoid using the outermost wells of the plate for experimental samples. Instead, fill these wells with sterile water or buffer. |
Experimental Protocols
Cellular Calcium Flux Assay for Gq-Coupled GPCRs
This protocol describes a method to assess the inhibitory effect of this compound on agonist-induced calcium mobilization in cells expressing a Gq-coupled GPCR.
Materials:
-
Cells expressing the target Gq-coupled GPCR
-
Cell culture medium
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM)
-
Pluronic F-127
-
Probenecid (optional, to prevent dye extrusion)
-
This compound
-
Agonist for the target GPCR
-
Black, clear-bottom 96-well or 384-well microplates
-
Fluorescence plate reader with kinetic reading capabilities and liquid handling
Protocol:
-
Cell Seeding: Seed cells into the microplate at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading:
-
Prepare the dye loading solution by dissolving the calcium-sensitive dye in DMSO and then diluting it in assay buffer to the final working concentration. Add Pluronic F-127 (at a final concentration of 0.02-0.04%) to aid in dye solubilization. If using, add probenecid to the loading solution.
-
Remove the cell culture medium from the wells and add the dye loading solution.
-
Incubate the plate at 37°C for 45-60 minutes, followed by a 15-30 minute incubation at room temperature in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the appropriate wells and incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare the agonist solution at a concentration that is 4-5 times the final desired concentration.
-
Place the microplate in the fluorescence plate reader.
-
Set the instrument to record a baseline fluorescence reading for 10-20 seconds.
-
Inject the agonist into the wells and continue to record the fluorescence signal kinetically for 60-180 seconds.
-
In Vitro RGS Protein GTPase-Activating Protein (GAP) Assay
This protocol provides a general framework for measuring the ability of this compound to enhance the GAP activity of an RGS protein on a Gαq subunit.
Materials:
-
Purified, recombinant RGS protein
-
Purified, recombinant Gαq subunit
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT, 5 mM MgCl2, 0.05% C12E10)
-
GTPγS, [³⁵S]-labeled
-
GTP, unlabeled
-
This compound
-
Nitrocellulose filters
-
Scintillation fluid and counter
Protocol:
-
Gαq Loading with GTPγS:
-
Incubate the purified Gαq subunit with an excess of [³⁵S]GTPγS in a low-magnesium buffer to facilitate nucleotide exchange.
-
Stop the loading reaction by adding a high concentration of MgCl2.
-
Remove unbound [³⁵S]GTPγS by passing the reaction through a desalting column.
-
-
GAP Reaction:
-
Prepare a reaction mixture containing the assay buffer, the [³⁵S]GTPγS-loaded Gαq, and the purified RGS protein.
-
Add serial dilutions of this compound or vehicle control to the reaction mixture.
-
Initiate the GTPase reaction by adding unlabeled GTP.
-
Incubate the reaction at room temperature for a defined period (e.g., 10-30 minutes).
-
-
Detection of GTP Hydrolysis:
-
Stop the reaction by adding ice-cold stop buffer.
-
Quickly filter the reaction mixture through nitrocellulose filters. The filters will bind the Gαq protein with the bound nucleotide.
-
Wash the filters with ice-cold wash buffer to remove unbound nucleotide.
-
Place the filters in scintillation vials with scintillation fluid and measure the remaining radioactivity using a scintillation counter. A decrease in radioactivity indicates GTP hydrolysis.
-
Visualizations
Caption: Simplified Gq signaling pathway and the modulatory role of this compound.
Caption: Experimental workflow for a cellular calcium flux assay.
References
troubleshooting inconsistent results with BMS-192364
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during experiments with BMS-192364.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule that acts as an agonist for Regulator of G-protein Signaling (RGS) proteins. It targets the interaction between Gα subunits and RGS proteins, stabilizing an inactive Gα-RGS complex.[1] This enhanced interaction accelerates the intrinsic GTPase activity of Gαq subunits, leading to a more rapid termination of G-protein-coupled receptor (GPCR) signaling.[2][3][4] A primary downstream effect of this action is the inhibition of intracellular calcium flux.[1]
Q2: How should I store and handle this compound?
Proper storage and handling are crucial for maintaining the stability and activity of this compound.
-
Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO. Aliquot the stock solution into single-use vials to prevent repeated freeze-thaw cycles, which can lead to product inactivation.[1]
-
Storage: Store stock solutions at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1]
-
Working Solutions: For in vivo experiments, it is highly recommended to prepare fresh working solutions on the day of use.[1] If precipitation is observed during the preparation of working solutions, gentle heating and/or sonication can be used to aid dissolution.[1]
Q3: In which cell lines can I expect to see activity with this compound?
The activity of this compound is dependent on the expression of its target, the Gαq subunit, and RGS proteins that regulate Gαq signaling. Therefore, cell lines that endogenously express Gαq-coupled GPCRs and relevant RGS proteins (such as those from the R4 subfamily) are suitable for studying the effects of this compound.[1][2] It is recommended to perform preliminary characterization of your chosen cell line to confirm the expression of these components.
Troubleshooting Guides
Issue 1: Inconsistent or Noisy Results in Calcium Flux Assays
Calcium flux assays are a primary method for evaluating the activity of this compound. Inconsistent or noisy data can obscure the true effect of the compound.
| Potential Cause | Recommended Solution |
| Cell Health and Viability | Ensure cells are healthy, in the logarithmic growth phase, and have high viability. Passage cells regularly and avoid over-confluency. Perform a cell viability assay (e.g., Trypan Blue exclusion) before each experiment. |
| Dye Loading Issues | Optimize the concentration of the calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM) and the loading time and temperature for your specific cell line. Ensure complete removal of excess dye by washing, if required by the assay protocol. |
| Inconsistent Cell Plating | Use a consistent cell seeding density across all wells and plates. Uneven cell distribution can lead to variability in the fluorescent signal. |
| Phototoxicity or Photobleaching | Minimize the exposure of dye-loaded cells to excitation light. Use the lowest possible light intensity that provides an adequate signal-to-noise ratio. |
| Compound Precipitation | Visually inspect the compound dilutions for any signs of precipitation. If observed, try preparing fresh dilutions or using a different solvent system if compatible with your assay. |
| Instrument Settings | Optimize the settings on your fluorescence plate reader or microscope, including excitation/emission wavelengths, gain, and integration time. Use consistent settings for all experiments. |
Issue 2: Higher than Expected IC50 Value or Low Potency
Observing a higher than expected IC50 value or a general lack of potency can be due to several factors related to the compound, the cells, or the assay itself.
| Potential Cause | Recommended Solution |
| Compound Degradation | This compound may have degraded due to improper storage or handling. Use a fresh aliquot of the stock solution and prepare new dilutions. Verify the integrity of the compound if possible. |
| Low Expression of Target Proteins | The cell line may have low expression levels of Gαq or the relevant RGS proteins. Confirm the expression of these proteins using techniques like Western blotting or qPCR. Consider using a cell line with higher expression levels. |
| Cell Line Passage Number | High passage numbers can lead to phenotypic drift and altered protein expression. Use low-passage cells for your experiments and maintain a consistent passage number range. |
| Assay Conditions | The assay buffer composition, pH, and temperature can influence compound activity. Ensure these parameters are consistent across experiments. |
| Presence of Serum | Components in serum can bind to the compound, reducing its effective concentration. If possible, perform the assay in a serum-free medium or reduce the serum concentration during the compound incubation step. |
| Off-Target Effects | Although not extensively documented for this compound, off-target effects could potentially interfere with the expected signaling pathway. Consider validating key findings in a secondary assay system. |
Experimental Protocols
Detailed Protocol: In Vitro Calcium Flux Assay
This protocol outlines a general procedure for measuring changes in intracellular calcium in response to this compound using a fluorescent plate reader.
Materials:
-
Adherent cells expressing a Gαq-coupled receptor
-
Black, clear-bottom 96-well or 384-well plates
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
GPCR agonist (positive control)
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Plate cells at an optimized density in black, clear-bottom microplates and culture overnight to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. Also, prepare a solution of a known agonist for the target GPCR to serve as a positive control.
-
Dye Loading: Prepare the calcium dye loading solution according to the manufacturer's instructions. Remove the cell culture medium from the wells and add the dye loading solution.
-
Incubation: Incubate the plate at 37°C for a duration optimized for your cell line (typically 30-60 minutes).
-
Baseline Reading: Place the plate in the fluorescence reader and record the baseline fluorescence for a short period.
-
Compound Addition: Using the instrument's injector, add the this compound dilutions to the respective wells.
-
Signal Measurement: Immediately after compound addition, begin recording the fluorescence signal over time.
-
Agonist Addition (Optional): After a set incubation time with this compound, inject the GPCR agonist to measure the inhibitory effect of this compound on agonist-induced calcium release.
-
Data Analysis: Calculate the change in fluorescence intensity over time. For inhibitory assays, determine the IC50 value of this compound by plotting the inhibition of the agonist response against the concentration of this compound.
Visualizations
Signaling Pathway of Gαq and RGS Modulation
References
- 1. R4 RGS Proteins: Regulation of G Protein Signaling and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulator of G protein signaling 2 inhibits Gαq-dependent uveal melanoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of G protein-mediated signal transduction by RGS proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RGS2/G0S8 is a selective inhibitor of Gqα function - PMC [pmc.ncbi.nlm.nih.gov]
how to minimize BMS-192364 cytotoxicity in long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing cytotoxicity associated with BMS-192364 in long-term experiments.
Troubleshooting Guide: Minimizing this compound Cytotoxicity
Encountering cytotoxicity during long-term experiments with this compound can be a significant challenge. This guide provides a systematic approach to troubleshoot and mitigate these effects.
Initial Assessment of Cytotoxicity
The first step is to confirm that the observed cell death is a result of this compound treatment and to quantify the extent of the cytotoxicity.
Q1: My cells are showing signs of stress and death (e.g., rounding, detachment, floating cells) after long-term treatment with this compound. How can I confirm it's due to the compound?
A1: To confirm this compound-induced cytotoxicity, it is crucial to include proper controls in your experimental setup. You should have a vehicle-treated control group (cells treated with the same concentration of the solvent, e.g., DMSO, used to dissolve this compound) and an untreated control group.[1] A significant difference in cell viability between the this compound-treated group and the vehicle-treated control would indicate compound-specific cytotoxicity.
Experimental Workflow for Assessing Cytotoxicity
Strategies for Cytotoxicity Mitigation
Once cytotoxicity is confirmed, the following strategies can be employed to minimize its impact on your long-term experiments.
Q2: How can I reduce the cytotoxicity of this compound without compromising its experimental efficacy?
A2: Optimizing the concentration and exposure duration of this compound is the primary approach. Additionally, modifications to the cell culture conditions can enhance cell resilience.
Optimization of Experimental Parameters
| Parameter | Recommendation | Rationale |
| Concentration | Perform a dose-response curve to determine the lowest effective concentration. | Minimizes off-target effects and reduces cellular stress. |
| Exposure Duration | Consider intermittent or reduced exposure times instead of continuous treatment.[1][2] | Allows cells to recover from compound-induced stress. |
| Serum Concentration | Experiment with varying serum concentrations (e.g., 5%, 10%, 20%) in your culture medium.[3] | Serum proteins can bind to the compound, reducing its free concentration and bioavailability.[4] |
| Cell Seeding Density | Optimize the initial cell seeding density.[3] | A lower density may allow for longer-term culture before confluence-induced stress, while some cell types require a higher density for survival. |
Potential Mechanisms and Countermeasures
This compound is known to be an inhibitor of calcium flux.[5] Disruptions in calcium homeostasis can lead to cellular stress, mitochondrial dysfunction, and apoptosis.[6][7]
Q3: Could the calcium flux inhibition by this compound be the cause of cytotoxicity, and how can I address this?
A3: Yes, sustained disruption of intracellular calcium signaling is a known trigger for cytotoxic pathways.[8] While directly counteracting the on-target effect of this compound is not feasible without compromising its intended activity, you can focus on mitigating the downstream consequences.
Potential Downstream Effects of Altered Calcium Signaling
Troubleshooting Steps for Potential Downstream Effects
-
Assess Mitochondrial Health: Use assays like JC-1 to measure mitochondrial membrane potential or Seahorse analysis to assess mitochondrial respiration. If mitochondrial dysfunction is detected, consider co-treatment with mitochondrial protective agents like antioxidants (e.g., N-acetylcysteine) or mitochondrial-targeted antioxidants (e.g., MitoQ).[4]
-
Investigate Apoptosis: Perform assays to detect markers of apoptosis, such as caspase-3/7 activity or Annexin V staining. If apoptosis is confirmed, you can explore the use of pan-caspase inhibitors (e.g., Z-VAD-FMK) to determine if apoptosis is the primary mode of cell death. However, be aware that this may not prevent cell death through other mechanisms like necrosis.
-
Consider Off-Target Effects: At higher concentrations or in certain cell types, this compound might have off-target effects.[9][10] If cytotoxicity persists even at low concentrations, it may be beneficial to screen for the expression of potential off-target proteins in your cell line.
Frequently Asked Questions (FAQs)
Q4: Should I change the cell culture medium more frequently during long-term experiments with this compound?
A4: Yes, more frequent media changes (e.g., every 24-48 hours) can be beneficial.[3] This helps to remove metabolic waste products and replenish nutrients, which can improve cell health and resilience to the stress induced by the compound. When changing the medium, ensure the fresh medium contains the correct concentration of this compound to maintain consistent exposure.
Q5: Can adapting my cells to low concentrations of this compound over time reduce cytotoxicity?
A5: Gradual adaptation of cells to a compound is a technique that can sometimes select for a more resistant population. This involves starting with a very low, non-toxic concentration of this compound and slowly increasing it over several passages. This approach may lead to the development of drug-tolerant cells, which could affect the interpretation of your experimental results.[11] Therefore, this strategy should be used with caution and may not be suitable for all experimental goals.
Q6: Are there alternative compounds to this compound that I could consider if cytotoxicity cannot be resolved?
A6: If you are unable to mitigate the cytotoxicity of this compound to an acceptable level, you may need to explore other compounds with a similar mechanism of action but potentially a different toxicity profile. A thorough literature search for other RGS (Regulator of G protein signaling) agonists or compounds that modulate Gα-RGS interactions would be the next step.
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay using MTT
This protocol outlines the steps to determine the cytotoxic potential of this compound across a range of concentrations.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., from 1 nM to 100 µM).
-
Include vehicle control wells containing the highest concentration of the solvent used for the this compound dilutions. Also, include untreated control wells with only culture medium.
-
Remove the overnight culture medium from the cells and add the medium containing the different concentrations of this compound or controls.
-
Incubate the plate for the desired long-term duration (e.g., 72 hours, 1 week), ensuring to change the medium with fresh compound as necessary.
-
At the end of the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
Protocol 2: Caspase-3/7 Activity Assay
This protocol measures the activity of executioner caspases 3 and 7, key markers of apoptosis.
Materials:
-
Cells treated with this compound and controls in a 96-well plate (preferably a white-walled plate for luminescence assays).
-
Caspase-Glo® 3/7 Assay kit (or similar).
-
Luminometer.
Procedure:
-
Follow the experimental setup as described in Protocol 1.
-
At the end of the treatment period, equilibrate the 96-well plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add the Caspase-Glo® 3/7 Reagent to each well, ensuring a 1:1 ratio of reagent to the volume of cell culture medium in the well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
References
- 1. Exposure time versus cytotoxicity for anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exposure time versus cytotoxicity for anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Calcium influx, oxidative stress, and apoptosis induced by TRPV1 in chronic myeloid leukemia cells: Synergistic effects with imatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calcium signaling and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Calcium influx, oxidative stress, and apoptosis induced by TRPV1 in chronic myeloid leukemia cells: Synergistic effects with imatinib [frontiersin.org]
- 9. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting drug‐tolerant cells: A promising strategy for overcoming acquired drug resistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
addressing BMS-192364 precipitation in experimental buffers
This guide provides troubleshooting and practical advice for researchers, scientists, and drug development professionals experiencing precipitation issues with BMS-192364 in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is a small molecule compound that targets the interaction between Gα subunits and Regulator of G-protein Signaling (RGS) proteins.[1][2] It functions as an RGS agonist, enhancing the GTPase-activating protein (GAP) activity of RGS proteins towards Gq-alpha subunits.[1] This action leads to the inhibition of calcium flux and a reduction in urinary bladder contraction, making it a valuable tool for studying G-protein signaling pathways.[1][2]
Q2: I observed precipitation when diluting my this compound stock solution into an aqueous buffer. Why is this happening?
This is a common issue for poorly water-soluble compounds, often categorized as "brick-dust" molecules due to their stable crystalline structure or "grease-ball" molecules due to high lipophilicity. Precipitation occurs when the concentration of the compound exceeds its solubility limit in the final aqueous buffer. The organic solvent from the stock solution (e.g., DMSO) is diluted, and if the aqueous buffer cannot maintain the compound in solution, it will fall out as a precipitate.
Q3: What is the recommended solvent for preparing a this compound stock solution?
The recommended solvent for an in vitro stock solution is Dimethyl Sulfoxide (DMSO).[1][2] A solubility of up to 100 mg/mL (281.14 mM) can be achieved in DMSO, though this may require sonication.[1][2] It is critical to use new, anhydrous (hygroscopic) DMSO, as water content can significantly reduce the solubility of the compound.[1][2]
Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?
The tolerance for DMSO varies significantly between cell lines and assay types. Generally, a final DMSO concentration of 0.1% to 0.5% is considered safe for most cell-based experiments. However, it is crucial to run a vehicle control (buffer with the same final DMSO concentration but without this compound) to determine the specific tolerance of your experimental system.
Troubleshooting Guide: Preventing Precipitation
Problem: Immediate Precipitation Upon Dilution
If you observe cloudiness or visible precipitate immediately after adding the this compound stock to your experimental buffer, it indicates poor solubility in the final solution.
Solution 1: Optimize the Dilution Protocol
A sudden change in solvent polarity is a primary cause of precipitation. A two-step or serial dilution method can mitigate this.
Experimental Protocol: Serial Dilution for Working Solutions
-
Intermediate Dilution: First, dilute the high-concentration DMSO stock solution into a smaller volume of your final aqueous buffer or a buffer containing a solubilizing agent. Pipette the stock solution directly into the liquid while vortexing to ensure rapid mixing.
-
Final Dilution: Immediately take the intermediate dilution and add it to the remaining volume of the final aqueous buffer to reach your target concentration.
-
Example: To prepare 10 mL of a 10 µM solution from a 10 mM stock:
-
Add 10 µL of 10 mM stock to 990 µL of buffer (creates a 100 µM intermediate).
-
Add 1 mL of the 100 µM intermediate to 9 mL of buffer to achieve the final 10 µM concentration.
-
Solution 2: Modify the Buffer Composition
Increasing the solubilizing capacity of your aqueous buffer is a key strategy.[3][4][5]
Recommended Buffer Modifications:
| Component | Recommended Final Conc. | Mechanism of Action |
| Surfactants | 0.01% - 0.1% | Form micelles that encapsulate the hydrophobic compound, increasing solubility.[3] |
| Co-solvents | 1% - 10% | Increase the polarity of the solvent mixture to better accommodate the compound. |
| Serum (e.g., FBS) | 1% - 10% | Proteins like albumin can bind to and solubilize hydrophobic compounds. |
| Cyclodextrins | 1 - 10 mM | Form inclusion complexes where the hydrophobic compound sits within the cyclodextrin cavity.[4][5] |
Note: Always test the effect of these additives on your specific assay, as they can interfere with biological activity.
Solution 3: Adjust Buffer pH
The solubility of ionizable compounds can be highly dependent on pH.
-
Determine the pKa: Identify the pKa of this compound.
-
Adjust pH: For an acidic compound, solubility increases at a pH above its pKa. For a basic compound, solubility increases at a pH below its pKa. Adjust your buffer pH accordingly, ensuring the new pH is compatible with your experimental system.
Problem: Precipitation Over Time (During Incubation)
If the solution is initially clear but develops a precipitate during the experiment, this may be due to instability, temperature changes, or interactions with components of the assay.
Solution 1: Prepare Freshly Before Use
For in vivo experiments and longer in vitro assays, it is strongly recommended to prepare the final working solution immediately before use.[1] Stock solutions stored at -20°C should be used within one month, while those at -80°C are stable for up to six months.[1] Avoid repeated freeze-thaw cycles.[1]
Solution 2: Incorporate Solubilizing Excipients
For in vivo studies, more complex formulations may be required. A common formulation involves a mixture of solvents and surfactants.[1]
Example In Vivo Formulation Protocol: This protocol yields a 2.5 mg/mL clear solution.[1]
-
Prepare a 25.0 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final solution, add 100 µL of the DMSO stock to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again.
-
Add 450 µL of saline to bring the final volume to 1 mL.[1]
Quantitative Data Summary: Solubility Formulations
| Formulation Vehicle | This compound Concentration | Observations |
| 100% DMSO | 100 mg/mL | Clear solution (ultrasonication needed)[1][2] |
| 10% DMSO / 90% Saline | < 0.1 mg/mL | Precipitation likely |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | 2.5 mg/mL | Clear solution[1] |
| 10% DMSO / 90% Corn Oil | 2.5 mg/mL | Clear solution[1] |
Visual Guides and Workflows
Hypothetical Signaling Pathway of this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. researchgate.net [researchgate.net]
Navigating In Vivo Delivery of BMS-192364: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the refinement of BMS-192364 delivery methods for in vivo studies. It offers troubleshooting advice and frequently asked questions in a user-friendly question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the formulation and administration of this compound in animal models.
| Issue | Potential Cause | Suggested Solution |
| Precipitation of this compound during formulation | The aqueous component is added too quickly, or the concentration of the organic co-solvent is insufficient to maintain solubility. | 1. Add the aqueous solution (e.g., saline) to the organic solvent mixture slowly while vortexing to prevent the compound from crashing out.[1]2. Increase the proportion of the organic co-solvent, such as DMSO or PEG300.[1]3. Gently warm the solution or use brief sonication to aid dissolution.[2] |
| High viscosity of the formulation impeding administration | The formulation contains a high concentration of a viscous component like PEG300. | 1. Gently warm the formulation to 37°C before administration to reduce its viscosity.[1]2. Consider using a gavage needle with a larger gauge for oral administration.[1]3. Optimize the formulation by reducing the concentration of the viscous agent to the minimum required for a stable solution.[1] |
| Inconsistent results and high variability between animals | The formulation may be unstable, leading to inconsistent dosing, or there may be variations in administration technique. | 1. Prepare fresh formulations daily and ensure they are homogenous before each administration.[1]2. Ensure all personnel are thoroughly trained on the administration technique (e.g., oral gavage) to minimize variability.[1]3. Account for potential animal losses during experiments by preparing a sufficient number of animals.[2] |
| Vehicle-related toxicity observed in animal models | High concentrations of certain organic solvents, such as DMSO, can cause toxicity. | 1. Reduce the percentage of the organic solvent in the final formulation to the lowest effective concentration.2. Consider alternative, less toxic vehicle components or explore different formulation strategies like lipid-based formulations or nanosuspensions.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound targets the interaction between Gα subunits and Regulator of G-protein Signaling (RGS) proteins.[2][3] This interaction leads to an inactive Gα-RGS complex, which enhances the GTPase-activating protein (GAP) activity on Gq proteins.[2] Ultimately, this action inhibits calcium flux and can reduce urinary bladder contraction.[2]
Q2: What are the main challenges in delivering this compound in vivo?
A2: Like many small molecule inhibitors, this compound is a hydrophobic compound with low aqueous solubility.[1] This property makes it challenging to prepare formulations suitable for in vivo administration, especially for intravenous routes, and can limit its oral bioavailability.[1][4]
Q3: What are some recommended formulation strategies for this compound?
A3: Due to its hydrophobic nature, several strategies can be employed. Co-solvent systems are a common approach, using a mixture of a water-miscible organic solvent (like DMSO or PEG300) and an aqueous vehicle (such as saline).[1][2] Other potential strategies for hydrophobic compounds include creating suspensions, lipid-based formulations (e.g., micelles or liposomes), or amorphous solid dispersions.[1]
Q4: How should this compound stock solutions be prepared and stored?
A4: A stock solution of this compound can be prepared in DMSO.[3] For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3] It is advisable to aliquot the stock solution to prevent repeated freeze-thaw cycles.[2][3]
Experimental Protocols
Below are detailed methodologies for preparing this compound formulations for in vivo studies.
Protocol 1: Co-Solvent Formulation (2.5 mg/mL)
This protocol yields a clear solution suitable for administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), newly opened[3]
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a 25 mg/mL stock solution: Dissolve this compound in DMSO to a final concentration of 25 mg/mL. Use of an ultrasonic bath may be necessary to fully dissolve the compound.[3]
-
Combine organic solvents: In a sterile tube, add 100 µL of the 25 mg/mL this compound stock solution to 400 µL of PEG300.
-
Mix thoroughly: Vortex the mixture until it is a clear and homogenous solution.
-
Add surfactant: Add 50 µL of Tween-80 to the solution and vortex again until evenly mixed.
-
Add aqueous phase: Slowly add 450 µL of saline to the mixture while continuously vortexing to prevent precipitation.
-
Final inspection: Visually inspect the final 1 mL formulation for any signs of precipitation. If the solution is clear, it is ready for administration. It is recommended to prepare this working solution fresh on the day of use.[2]
Protocol 2: Oil-Based Formulation (2.5 mg/mL)
This protocol provides an alternative formulation using corn oil.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), newly opened[3]
-
Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a 25 mg/mL stock solution: Dissolve this compound in DMSO to a final concentration of 25 mg/mL. Sonication may be required for complete dissolution.[3]
-
Combine with oil: In a sterile tube, add 100 µL of the 25 mg/mL this compound stock solution to 900 µL of corn oil.
-
Mix thoroughly: Vortex the mixture until it is evenly mixed.
-
Final inspection: Visually inspect the final 1 mL formulation. This working solution should be prepared fresh daily.[2]
Visualizations
Signaling Pathway of this compound
References
Technical Support Center: BMS-192364 Dose-Response Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing BMS-192364 in dose-response analysis. The information is tailored for scientists and drug development professionals working with this RGS (Regulator of G-protein Signaling) agonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an RGS (Regulator of G-protein Signaling) agonist. It targets the interaction between Gα subunits of heterotrimeric G-proteins and RGS proteins. Specifically, it is thought to stabilize the Gα-RGS complex, enhancing the GTPase-activating protein (GAP) activity of RGS proteins towards Gq proteins. This accelerated GTP hydrolysis leads to the inactivation of the Gαq subunit, resulting in the inhibition of downstream signaling pathways, such as calcium flux.[1]
Q2: What is the expected outcome of this compound treatment in a Gq-coupled receptor assay?
A2: In a typical Gq-coupled receptor assay, activation of the receptor leads to an increase in intracellular calcium. As an RGS agonist that enhances the inactivation of Gαq, this compound is expected to decrease the magnitude and/or duration of this calcium signal in response to a Gq-coupled receptor agonist.
Q3: Are there known challenges associated with developing RGS protein modulators like this compound?
A3: Yes, developing small molecule modulators of RGS proteins presents several challenges. These include the large number of RGS proteins with potentially redundant functions, making it difficult to achieve selectivity. Furthermore, targeting protein-protein interactions, such as the RGS-Gα interface, with small molecules is inherently challenging.[2]
Troubleshooting Guide
This guide addresses common issues encountered during dose-response analysis of this compound, particularly in the context of calcium flux assays.
| Problem | Potential Cause | Suggested Solution |
| High background signal or "noisy" data | Cell health is compromised. | Ensure cells are healthy, in the logarithmic growth phase, and not over-confluent. Use fresh, high-quality reagents. |
| Inconsistent dye loading. | Optimize dye loading time and concentration. Ensure a uniform cell density in each well. | |
| Low or no response to this compound | Inappropriate cell line or receptor expression. | Confirm that the cell line expresses a Gq-coupled receptor and the relevant RGS proteins. |
| This compound degradation. | Prepare fresh stock solutions of this compound and store them properly, protected from light and repeated freeze-thaw cycles. | |
| Insufficient agonist concentration. | Use a concentration of the Gq-coupled receptor agonist that elicits a submaximal response (e.g., EC80) to allow for the detection of inhibitory effects. | |
| High well-to-well variability | Inconsistent cell numbers per well. | Ensure a homogenous cell suspension and use a calibrated multichannel pipette for cell seeding. |
| Edge effects in the microplate. | Avoid using the outer wells of the microplate, or fill them with a buffer to maintain humidity. | |
| Unexpected agonist-like effect of this compound | Off-target effects. | Test this compound in the absence of a Gq-coupled receptor agonist to check for intrinsic activity. Consider using a different cell line to rule out cell-type-specific off-target effects. |
| Assay artifact. | Review the assay protocol for potential sources of interference. |
Data Presentation
The following tables provide illustrative examples of dose-response data for this compound. Note that these are representative values and actual results may vary depending on the specific experimental conditions, cell line, and RGS protein expression levels.
Table 1: Illustrative IC50 Values of this compound in a Calcium Flux Assay
| Cell Line | Gq-Coupled Receptor Agonist (Concentration) | Illustrative IC50 of this compound (µM) |
| HEK293 expressing M1 Muscarinic Receptor | Carbachol (1 µM) | 1.5 |
| CHO-K1 expressing Vasopressin V1a Receptor | Arginine Vasopressin (10 nM) | 2.8 |
| Primary smooth muscle cells | Endothelin-1 (5 nM) | 5.2 |
Table 2: Effect of this compound on Agonist Potency
| Parameter | Control (no this compound) | + 1 µM this compound | + 10 µM this compound |
| Agonist EC50 (nM) | 5.2 | 15.8 | 45.1 |
| Maximum Response (% of control) | 100% | 78% | 42% |
Experimental Protocols
Protocol 1: Calcium Flux Assay for Dose-Response Analysis of this compound
This protocol describes a cell-based calcium flux assay to determine the inhibitory potency of this compound on a Gq-coupled receptor.
Materials:
-
Cells expressing the Gq-coupled receptor of interest (e.g., HEK293, CHO)
-
Cell culture medium
-
This compound
-
Gq-coupled receptor agonist
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid (optional, can improve dye retention)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Black, clear-bottom 96-well or 384-well microplates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding:
-
Seed cells into black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye in assay buffer according to the manufacturer's instructions. Probenecid can be included to prevent dye leakage.
-
Aspirate the cell culture medium from the wells and add the dye loading solution.
-
Incubate for 45-60 minutes at 37°C, protected from light.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in assay buffer at a concentration 2X the final desired concentration.
-
Prepare the Gq-coupled receptor agonist in assay buffer at a concentration 2X the final desired concentration (typically the EC80).
-
-
Assay Measurement:
-
Place the dye-loaded cell plate into the fluorescence plate reader.
-
Set the instrument to record fluorescence kinetically (e.g., every 1-2 seconds) for a total of 2-3 minutes.
-
Establish a baseline fluorescence reading for 15-30 seconds.
-
Add the this compound dilutions to the wells and incubate for a predetermined time (e.g., 5-15 minutes).
-
Add the agonist solution to the wells.
-
Continue recording the fluorescence to capture the calcium response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the control wells (agonist alone) and plot the response as a function of this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Mandatory Visualizations
Caption: Gq signaling pathway modulation by this compound.
Caption: Experimental workflow for this compound dose-response analysis.
References
identifying and mitigating artifacts in BMS-192364 experiments
Welcome to the technical support center for BMS-192364 experiments. This resource is designed for researchers, scientists, and drug development professionals to help identify and mitigate potential artifacts and troubleshoot common issues encountered when working with this RGS (Regulator of G protein Signaling) agonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule that functions as an RGS agonist. It targets the interaction between Gα subunits of heterotrimeric G proteins and RGS proteins. By enhancing the GTPase-accelerating protein (GAP) activity of RGS proteins on Gq-alpha subunits, it effectively shortens the duration of G protein signaling.[1] This leads to the inhibition of downstream signaling pathways, such as intracellular calcium mobilization.[1]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: Proper handling and storage of this compound are crucial for maintaining its activity and ensuring reproducible experimental results. For in vitro experiments, Dimethyl Sulfoxide (DMSO) is a common solvent. For in vivo studies, a co-solvent system is often required.[1] It is critical to prepare fresh working solutions for in vivo experiments on the day of use.[1] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[1]
Q3: Are there known off-target effects for this compound or similar RGS modulators?
A3: While this compound is designed to be a selective RGS agonist, researchers should be aware of potential off-target effects common to small molecule inhibitors of RGS proteins. For instance, some RGS4 inhibitors have been observed to suppress calcium responses in a manner unrelated to their activity on RGS proteins.[2] It is advisable to include appropriate controls to validate that the observed effects are mediated through the intended RGS-dependent mechanism.
Troubleshooting Guides
This section provides troubleshooting guidance for common issues that may arise during experiments with this compound.
Issue 1: Inconsistent or No Compound Activity in Cell-Based Assays
| Possible Cause | Troubleshooting Step | Rationale |
| Compound Precipitation | Visually inspect the working solution for any precipitate. If observed, try gentle warming or sonication to redissolve. Prepare fresh dilutions. | This compound has limited aqueous solubility. Precipitation will lead to a lower effective concentration.[1] |
| Compound Degradation | Prepare fresh stock and working solutions. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.[1] | Improper storage can lead to the degradation of the compound, reducing its potency. |
| Cell Health Issues | Perform a cell viability assay (e.g., Trypan Blue or MTT assay) on cells treated with this compound at the experimental concentrations. | High concentrations of the compound or solvent (DMSO) may be toxic to the cells, affecting their ability to respond. |
| Incorrect Assay Conditions | Verify the final concentration of the compound and the incubation time. Ensure that the G protein signaling pathway being studied is active in your cell line. | Suboptimal assay parameters can lead to a lack of observable effect. |
Issue 2: High Background Signal or Artifacts in Calcium Flux Assays
| Possible Cause | Troubleshooting Step | Rationale |
| Autofluorescence of this compound | Run a control experiment with this compound in the absence of cells to measure its intrinsic fluorescence at the excitation and emission wavelengths of your calcium indicator dye. | The compound itself may fluoresce, contributing to the background signal. |
| Dye Loading Issues | Optimize the concentration of the calcium indicator dye and the loading time. Ensure cells are washed properly to remove extracellular dye. | Incomplete de-esterification of AM-ester dyes or leakage of the dye can result in a high and unstable baseline. |
| Cell Stress | Handle cells gently during plating and dye loading. Ensure the assay buffer is at the correct pH and temperature. | Stressed cells can exhibit spontaneous calcium transients, leading to a noisy baseline. |
Quantitative Data Summary
The following table summarizes the solubility of this compound in a common solvent system for in vivo studies.
| Solvent Component | Percentage by Volume | Purpose |
| DMSO | 10% | Stock solution solvent |
| PEG300 | 40% | Solubilizing agent |
| Tween-80 | 5% | Surfactant to aid dissolution |
| Saline | 45% | Vehicle |
| Table based on a protocol yielding a 2.5 mg/mL clear solution.[1] |
Experimental Protocols
Calcium Flux Assay Protocol
This protocol provides a general framework for measuring intracellular calcium mobilization in response to this compound.
-
Cell Plating: Plate cells in a 96-well black-walled, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES).
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
Wash the cells gently with the assay buffer to remove excess dye.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Use a fluorescence microplate reader with automated injection to add the compound to the wells.
-
-
Data Acquisition:
-
Measure the fluorescence intensity before (baseline) and immediately after compound addition in kinetic mode.
-
The signal is typically recorded every 1-2 seconds for 1-3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the baseline fluorescence (ΔF/F₀).
-
Plot the normalized response against the compound concentration to determine the EC₅₀ or IC₅₀.
-
Urinary Bladder Contraction Assay
This ex vivo protocol is designed to assess the effect of this compound on bladder smooth muscle contraction.
-
Tissue Preparation:
-
Isolate urinary bladders from euthanized animals (e.g., rats or mice).
-
Cut the bladder into longitudinal strips and mount them in an organ bath containing physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
-
Equilibration:
-
Allow the bladder strips to equilibrate for at least 60 minutes under a resting tension.
-
Wash the tissues periodically with fresh buffer.
-
-
Contraction Induction:
-
Induce contraction of the bladder strips using a contractile agent such as carbachol or by electrical field stimulation.
-
-
Compound Treatment:
-
Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.
-
Record the changes in muscle tension after each addition.
-
-
Data Analysis:
-
Express the relaxation induced by this compound as a percentage of the pre-induced contraction.
-
Plot the percentage of relaxation against the log concentration of this compound to determine the IC₅₀.
-
Visualizations
Caption: Mechanism of action of this compound.
References
Validation & Comparative
Validating RGS Agonist Activity: A Comparative Guide to BMS-192364
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of BMS-192364, a compound identified as a Regulator of G protein Signaling (RGS) agonist. Due to the scarcity of other direct RGS agonists in published literature, this guide will compare this compound with well-characterized RGS inhibitors to highlight their distinct mechanisms and experimental validation.
Introduction to RGS Proteins
Regulator of G protein Signaling (RGS) proteins are critical negative regulators of G protein-coupled receptor (GPCR) signaling. They function as GTPase-activating proteins (GAPs) for the α-subunits of heterotrimeric G proteins. By accelerating the hydrolysis of GTP to GDP on the Gα subunit, RGS proteins terminate the signaling cascade and promote the re-association of the Gα-GDP and Gβγ subunits, returning the G protein to its inactive state.
Mechanism of Action: RGS Agonists vs. Inhibitors
The modulation of RGS protein activity presents a therapeutic strategy to fine-tune GPCR signaling. This can be achieved through either agonism or inhibition of RGS function.
This compound: An RGS Agonist
This compound is described as an RGS agonist. Its mechanism of action involves targeting and stabilizing the interaction between the RGS protein and the Gα subunit, specifically the Gq family of G proteins. This stabilization is thought to lock the complex in a conformation that enhances the inherent GAP activity of the RGS protein.[1] The potentiation of RGS function leads to a more rapid termination of Gq-mediated signaling, which is evidenced by the inhibition of downstream events such as intracellular calcium flux.[1] The term "agonist" in this context refers to the enhancement of the RGS protein's natural function.
RGS Inhibitors: A Contrasting Approach
In contrast to agonists, RGS inhibitors block the interaction between RGS proteins and Gα subunits. Compounds like CCG-203769 and CCG-50014 are well-characterized RGS4 inhibitors.[2][3][4][5] By preventing the RGS protein from binding to Gα-GTP, these inhibitors prolong the active state of the Gα subunit, thereby enhancing and extending downstream signaling.[6] For instance, inhibiting RGS4, which modulates Gαi/o and Gαq pathways, can potentiate the effects of GPCR agonists that signal through these G proteins.[4][6]
Comparative Data of RGS Modulators
The following table summarizes the key characteristics of this compound and two representative RGS inhibitors.
| Feature | This compound | CCG-203769 | CCG-50014 |
| Compound Type | RGS Agonist | RGS Inhibitor | RGS Inhibitor |
| Primary Target | RGS-Gαq interaction | RGS4 | RGS4 |
| Mechanism | Stabilizes the RGS-Gα complex, enhancing GAP activity. | Covalently binds to RGS4, blocking the RGS4-Gαo interaction.[2] | Covalently binds to RGS4, inhibiting the RGS4-Gαo interaction.[5] |
| Reported IC50 | Not available in public literature | 17 nM (for RGS4-Gαo interaction)[1][3] | 30 nM (for RGS4)[4][5] |
| Functional Effect | Attenuates Gq-mediated signaling (e.g., inhibits calcium flux).[1] | Enhances G protein signaling by preventing RGS-mediated termination.[2] | Potentiates GPCR agonist-induced signaling.[4] |
| Selectivity | Reported to act on Gq proteins. | 8- to >5000-fold selectivity for RGS4 over other RGS proteins.[2] | >20-fold selective for RGS4 over other RGS proteins. |
Experimental Protocols
Validating the activity of compounds like this compound and RGS inhibitors typically involves biochemical and cell-based functional assays.
GTPγS Binding Assay
This assay measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon GPCR stimulation.
Principle: In the presence of a GPCR agonist, the receptor catalyzes the exchange of GDP for GTP on the Gα subunit. The use of [³⁵S]GTPγS results in a persistently active Gα subunit. RGS proteins accelerate the hydrolysis of GTP, which is slow with GTPγS, leading to a decrease in the [³⁵S]GTPγS binding signal.
Protocol Outline:
-
Membrane Preparation: Prepare cell membranes expressing the GPCR and G protein of interest.
-
Reaction Mixture: In a microplate, combine the cell membranes with assay buffer containing GDP, the test compound (RGS agonist or inhibitor), and the GPCR agonist.
-
Initiation: Start the reaction by adding [³⁵S]GTPγS.
-
Incubation: Incubate the mixture at 30°C for a defined period (e.g., 60 minutes).
-
Termination: Stop the reaction by rapid filtration through a filter mat to separate bound from free [³⁵S]GTPγS.
-
Detection: Quantify the radioactivity on the filter mat using a scintillation counter.
Expected Results:
-
RGS Agonist (e.g., this compound): In the presence of an RGS protein, the agonist will further decrease the [³⁵S]GTPγS binding signal compared to the RGS protein alone.
-
RGS Inhibitor (e.g., CCG-203769): The inhibitor will reverse the effect of the RGS protein, leading to an increase in the [³⁵S]GTPγS binding signal.
Intracellular Calcium Flux Assay
This cell-based assay measures the mobilization of intracellular calcium, a key downstream event of Gq-coupled GPCR activation.
Principle: Activation of Gq-coupled receptors leads to the activation of phospholipase C (PLC), which generates inositol trisphosphate (IP₃). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium can be detected using fluorescent calcium indicators.
Protocol Outline:
-
Cell Culture: Plate cells expressing the Gq-coupled GPCR of interest in a multi-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8) by incubating them with the dye solution.
-
Compound Treatment: Add the test compound (RGS agonist or inhibitor) to the cells and incubate for a specific period.
-
GPCR Stimulation: Add a GPCR agonist to stimulate the Gq signaling pathway.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
Expected Results:
-
RGS Agonist (e.g., this compound): The agonist will decrease the magnitude and/or duration of the GPCR agonist-induced calcium signal.
-
RGS Inhibitor (e.g., CCG-203769): The inhibitor will increase the magnitude and/or duration of the GPCR agonist-induced calcium signal.
Visualizing the Signaling Pathways
The following diagrams illustrate the Gq signaling pathway and the opposing effects of an RGS agonist and an RGS inhibitor.
Caption: The Gq signaling pathway initiated by GPCR activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Regulator of G-protein signaling (RGS) proteins as drug targets: Progress and future potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Small Molecule Inhibitors of Regulators of G Protein Signaling (RGS) Proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Potency of RGS Agonists: A Focus on BMS-192364
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regulator of G protein Signaling (RGS) proteins are critical negative regulators of G protein-coupled receptor (GPCR) signaling pathways. They function as GTPase-activating proteins (GAPs), accelerating the intrinsic GTP hydrolysis rate of Gα subunits, thereby terminating the signaling cascade. Small molecules that modulate the activity of RGS proteins are of significant interest as potential therapeutics. While much of the research has focused on RGS inhibitors, compounds that enhance RGS protein function, termed RGS agonists, represent a novel approach to attenuate GPCR signaling.
This guide focuses on BMS-192364, a compound identified as a putative RGS agonist. It aims to provide a comparative analysis of its potency. However, it is important to note that publicly available quantitative potency data (e.g., EC50 or IC50 values) for this compound and other small-molecule RGS agonists is currently limited. Therefore, this guide will provide a framework for such a comparison by detailing the necessary experimental methodologies and data presentation formats, alongside a thorough explanation of the underlying signaling pathways.
Mechanism of Action of RGS Agonists
RGS proteins exert their effect by stabilizing the transition state of GTP hydrolysis on the Gα subunit of heterotrimeric G proteins. An RGS agonist is conceptualized as a molecule that enhances this process. This compound is described as targeting the Gα-RGS interaction to promote the formation of an inactive Gα-RGS complex. This action is particularly noted to affect Gq proteins, which are coupled to the activation of phospholipase C and subsequent mobilization of intracellular calcium. By potentiating the action of RGS proteins, an RGS agonist would effectively decrease the amplitude and duration of signaling downstream of Gq-coupled GPCRs.
Signaling Pathway of Gq-Coupled GPCRs and RGS Protein Intervention
The following diagram illustrates the canonical Gq signaling pathway and the point of intervention for an RGS agonist.
A Tale of Two Inhibitors: A Comparative Guide to BMS-192364 and YM-254890 in Gq Signaling
For researchers, scientists, and drug development professionals navigating the complex landscape of G protein-coupled receptor (GPCR) signaling, the selective inhibition of the Gq pathway presents a significant therapeutic opportunity. Two molecules, BMS-192364 and YM-254890, offer distinct approaches to achieving this goal. This guide provides a comprehensive comparison of their mechanisms, performance, and the experimental protocols used to evaluate their efficacy.
YM-254890 is a potent and selective, naturally derived cyclic depsipeptide that directly targets the Gαq subunit. In contrast, this compound is a small molecule that acts as an agonist for Regulator of G protein Signaling (RGS) proteins, which are negative regulators of G protein signaling. This fundamental difference in their mechanism of action dictates their application and potential therapeutic profiles.
At a Glance: Key Performance Characteristics
To facilitate a clear comparison, the following table summarizes the key characteristics and reported potency of this compound and YM-254890 in inhibiting Gq-mediated signaling pathways.
| Feature | This compound | YM-254890 |
| Target | Regulator of G protein Signaling (RGS) proteins (specifically enhancing their GAP activity towards Gαq) | Gαq/11 subunit of the heterotrimeric G protein |
| Mechanism of Action | RGS Agonist: Accelerates the intrinsic GTPase activity of Gαq, leading to its faster inactivation. | Guanine Nucleotide Dissociation Inhibitor (GDI): Binds to Gαq and prevents the release of GDP, thereby blocking its activation. |
| Reported Potency (IC50) | Inhibition of calcium flux (quantitative data not publicly available in primary literature) | ~30 nM - 95 nM (inhibition of Gq-mediated calcium mobilization and IP1 accumulation)[1] |
| Selectivity | Acts on Gq signaling through RGS protein modulation. | High selectivity for Gαq/11 over other G protein subtypes (Gs, Gi/o). |
| Mode of Inhibition | Indirect, catalytic (enhances a natural regulatory process) | Direct, stoichiometric (binds directly to the target protein) |
Delving Deeper: Mechanisms of Gq Signaling Inhibition
The distinct strategies employed by this compound and YM-254890 to curtail Gq signaling are best understood by visualizing the pathway itself.
YM-254890 directly interferes with a critical activation step in this pathway.
This compound, on the other hand, enhances a natural "off-switch" for Gq signaling.
Experimental Corner: Protocols for Assessing Gq Inhibition
The efficacy of Gq inhibitors is primarily determined by measuring their impact on downstream signaling events, namely intracellular calcium mobilization and the accumulation of inositol monophosphate (IP1), a stable metabolite of inositol trisphosphate (IP3).
Calcium Mobilization Assay using a Fluorescent Plate Reader (FLIPR)
This assay is a widely used method to measure rapid changes in intracellular calcium concentration following GPCR activation.
Detailed Methodology:
-
Cell Culture and Plating: Cells endogenously or recombinantly expressing the Gq-coupled receptor of interest are seeded into black-walled, clear-bottom 96- or 384-well microplates and cultured to form a confluent monolayer.
-
Dye Loading: The culture medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage) for a specified time at 37°C.
-
Compound Addition: The plate is then transferred to the FLIPR instrument. Varying concentrations of the inhibitor (this compound or YM-254890) are added to the wells, followed by a short incubation period.
-
Agonist Stimulation and Signal Detection: A baseline fluorescence reading is taken before the automated addition of a known agonist for the target receptor. The fluorescence intensity is then measured kinetically to capture the calcium flux.
-
Data Analysis: The peak fluorescence response is measured, and the data are normalized to controls. The concentration-response curves for the inhibitors are plotted to calculate the IC50 values.
Inositol Monophosphate (IP1) Accumulation Assay (HTRF)
This assay provides a more endpoint-based measurement of Gq pathway activation by quantifying the accumulation of IP1.
Detailed Methodology:
-
Cell Stimulation: Cells are plated and then stimulated with an agonist in the presence of varying concentrations of the inhibitor (this compound or YM-254890) and lithium chloride (LiCl), which prevents the degradation of IP1.
-
Cell Lysis: After incubation, a lysis buffer is added to the wells.
-
HTRF Reagent Addition: Homogeneous Time-Resolved Fluorescence (HTRF) reagents, consisting of an IP1-d2 acceptor and a europium cryptate-labeled anti-IP1 antibody donor, are added to the lysate.
-
Signal Detection: In the absence of cellular IP1, the donor and acceptor are in close proximity, resulting in a high HTRF signal. Cellular IP1 produced upon receptor stimulation competes with the IP1-d2 for antibody binding, leading to a decrease in the HTRF signal. The signal is read on an HTRF-compatible plate reader.
-
Data Analysis: The HTRF ratio is used to generate concentration-response curves and determine the IC50 values of the inhibitors.
Conclusion
This compound and YM-254890 represent two distinct and valuable tools for the pharmacological dissection of Gq signaling. YM-254890, with its direct and potent inhibition of Gαq, serves as a benchmark for assessing the direct involvement of this G protein in a given cellular response. This compound, by modulating the endogenous regulatory machinery, offers an alternative approach that may provide a more nuanced inhibition of Gq signaling. The choice between these inhibitors will depend on the specific experimental question, with YM-254890 being ideal for unequivocal pathway blockade and this compound providing a means to study the impact of enhancing the natural termination of the Gq signal. A thorough understanding of their disparate mechanisms is crucial for the accurate interpretation of experimental results and for advancing the development of novel therapeutics targeting the Gq pathway.
References
Control Experiments for Studying BMS-192364 Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of control experiments crucial for investigating the effects of BMS-192364, a known RGS (Regulator of G protein Signaling) agonist. We delve into the established experimental protocols, present comparative data for alternative compounds, and offer detailed methodologies to ensure the robustness and validity of your research findings.
Understanding this compound and its Mechanism of Action
This compound is a small molecule that enhances the activity of RGS proteins, which are negative regulators of G protein-coupled receptor (GPCR) signaling. Specifically, it targets the interaction between Gα subunits (primarily of the Gq family) and RGS proteins, stabilizing the inactive Gα-GDP-RGS complex.[1] This action effectively dampens Gq-mediated signaling cascades, leading to downstream effects such as the inhibition of intracellular calcium mobilization and the relaxation of smooth muscle tissue, including the urinary bladder.[1]
To accurately attribute observed effects to the specific action of this compound, a series of well-controlled experiments are paramount. These controls are essential to rule out off-target effects and to validate the on-target mechanism of action.
Key Experiments and Essential Controls
The primary effects of this compound are typically investigated through two key types of assays: in vitro biochemical assays to confirm its direct molecular action and cell-based or tissue-based functional assays to assess its physiological consequences.
In Vitro GTPase Activity Assay
This assay directly measures the ability of this compound to enhance the GTPase-activating protein (GAP) activity of RGS proteins towards Gα subunits.
Experimental Protocol:
A single-turnover GTPase assay is commonly employed. The protocol involves the following steps:
-
Reagents: Purified recombinant Gαq protein, purified recombinant RGS4 protein, [γ-³²P]GTP, and this compound.
-
Procedure:
-
Gαq is pre-loaded with [γ-³²P]GTP in a low-magnesium buffer to form the active Gαq-[γ-³²P]GTP complex.
-
The reaction is initiated by the addition of RGS4 in the presence of varying concentrations of this compound or a vehicle control.
-
The rate of GTP hydrolysis is determined by measuring the amount of released [³²P]Pi over time, typically by charcoal binding to separate free phosphate from nucleotide-bound phosphate.
-
-
Data Analysis: The rate of GTP hydrolysis is plotted against the concentration of this compound to determine the EC₅₀ (the concentration at which 50% of the maximal effect is observed).
Control Experiments:
| Control Type | Description | Expected Outcome |
| Negative Control | Vehicle (e.g., DMSO) without this compound. | Basal RGS4-stimulated GTPase activity. |
| No RGS Protein | Gαq-[γ-³²P]GTP incubated with this compound but without RGS4. | Intrinsic GTPase activity of Gαq should be low and unaffected by this compound. |
| Inactive Analog | A structurally similar but inactive analog of this compound (if available). | No significant enhancement of RGS4 activity. |
| Counter-Screen | Testing this compound against a different class of enzymes (e.g., a kinase) to assess specificity. | No significant activity. |
Intracellular Calcium Mobilization Assay
This cell-based assay measures the ability of this compound to inhibit Gq-coupled receptor-mediated increases in intracellular calcium.
Experimental Protocol:
-
Cell Line: A cell line endogenously or recombinantly expressing a Gq-coupled receptor (e.g., HEK293 cells expressing the M3 muscarinic receptor).
-
Reagents: Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM), a Gq-coupled receptor agonist (e.g., carbachol for M3 receptors), and this compound.
-
Procedure:
-
Cells are loaded with the calcium-sensitive dye.
-
Cells are pre-incubated with varying concentrations of this compound or vehicle.
-
The Gq-coupled receptor is stimulated with its agonist.
-
Changes in intracellular calcium concentration are measured using a fluorescence plate reader or microscope.
-
-
Data Analysis: The agonist-induced calcium response is plotted against the concentration of this compound to determine the IC₅₀ (the concentration at which 50% of the maximal inhibition is observed).
Control Experiments:
| Control Type | Description | Expected Outcome |
| Positive Control | Cells treated with the Gq agonist in the absence of this compound. | A robust increase in intracellular calcium. |
| Negative Control | Cells treated with vehicle only (no agonist or this compound). | Basal calcium levels with no significant fluctuation. |
| Non-Gq Pathway | Stimulation of a non-Gq-coupled pathway in the same cells (e.g., a Gs-coupled receptor agonist like isoproterenol). | This compound should not inhibit the response, demonstrating selectivity for the Gq pathway. |
| Direct Calcium Influx | Inducing calcium influx through a non-GPCR mechanism (e.g., using a calcium ionophore like ionomycin). | This compound should not inhibit this response, confirming its action is upstream at the G protein level. |
Ex Vivo Bladder Strip Contraction Assay
This assay assesses the functional effect of this compound on smooth muscle contractility in a physiologically relevant tissue.
Experimental Protocol:
-
Tissue Preparation: Strips of urinary bladder tissue are isolated from an animal model (e.g., rat or guinea pig) and mounted in an organ bath containing physiological salt solution.
-
Procedure:
-
The bladder strips are allowed to equilibrate and spontaneous or electrically-induced contractions are recorded.
-
A contractile agonist that acts through a Gq-coupled receptor (e.g., carbachol) is added to induce a sustained contraction.
-
Varying concentrations of this compound are added to the bath to assess its relaxant effect.
-
-
Data Analysis: The percentage of relaxation of the pre-contracted tissue is plotted against the concentration of this compound to determine the EC₅₀.
Control Experiments:
| Control Type | Description | Expected Outcome |
| Vehicle Control | Addition of the vehicle for this compound to a pre-contracted bladder strip. | No significant relaxation of the tissue. |
| Time Control | A pre-contracted bladder strip maintained over the same time course as the experimental strips without the addition of any compound. | To account for any spontaneous decay in the contractile response. |
| Non-GPCR Contraction | Inducing contraction through a mechanism that bypasses Gq signaling (e.g., direct depolarization with high potassium chloride). | This compound should have a significantly reduced or no effect on this type of contraction. |
Comparison with Alternative Approaches
Several alternative small molecules can be used to probe the Gαq-RGS signaling pathway. These compounds can serve as valuable comparators to this compound, helping to dissect the specific roles of different components of the signaling cascade.
| Compound | Mechanism of Action | Advantages | Disadvantages |
| This compound | RGS Agonist (stabilizes Gαq-RGS interaction) | Directly probes the role of RGS proteins in terminating Gq signaling. | Effects are dependent on the presence and activity of endogenous RGS proteins. |
| FR900359 / YM-254890 | Gαq/11/14 Inhibitor (prevents GDP/GTP exchange)[2][3][4][5] | Potent and selective inhibitors of Gαq activation.[2][3][4] Useful for confirming the involvement of Gαq in a response. | Do not directly probe the role of RGS proteins. Broader inhibition of Gαq signaling. |
| CCG-4986 | RGS4 Inhibitor (covalent modification)[1][6][7] | Allows for the study of the specific role of RGS4.[1][6][7] | Covalent mechanism of action may lead to off-target effects and irreversibility.[6][7] |
Comparative Data Summary (Hypothetical IC₅₀/EC₅₀ Values)
| Assay | This compound | FR900359 | CCG-4986 |
| RGS4-mediated GTPase Assay (EC₅₀) | ~50 nM | Inactive | Inactive (as an agonist) |
| Carbachol-induced Ca²⁺ Mobilization (IC₅₀) | ~200 nM | ~10 nM | ~500 nM (for RGS4-dependent pathways) |
| Carbachol-induced Bladder Contraction (EC₅₀ for relaxation) | ~300 nM | ~20 nM | ~700 nM (for RGS4-dependent pathways) |
Note: These are representative values and can vary depending on the specific experimental conditions.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Gq signaling pathway and points of intervention.
Caption: Workflow for intracellular calcium mobilization assay.
Caption: Workflow for ex vivo bladder strip contraction assay.
References
- 1. Allosteric Inhibition of the Regulator of G Protein Signaling–Gα Protein–Protein Interaction by CCG-4986 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An experimental strategy to probe Gq contribution to signal transduction in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Recommended Tool Compounds: Application of YM-254890 and FR900359 to Interrogate Gαq/11-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The RGS protein inhibitor CCG-4986 is a covalent modifier of the RGS4 Gα-interaction face - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The RGS protein inhibitor CCG-4986 is a covalent modifier of the RGS4 Galpha-interaction face - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of BMS-192364 for RGS Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Regulator of G protein Signaling (RGS) proteins have emerged as critical modulators of G protein-coupled receptor (GPCR) signaling pathways, making them attractive therapeutic targets. BMS-192364 is a small molecule that targets the interaction between Gα subunits and RGS proteins. This guide provides a comparative assessment of the specificity of this compound for RGS proteins, alongside other known RGS inhibitors, supported by available experimental data and detailed protocols.
Mechanism of Action: RGS Proteins in G Protein Signaling
G protein signaling is a fundamental cellular communication process. RGS proteins accelerate the intrinsic GTPase activity of Gα subunits, effectively acting as brakes on the signaling cascade. This compound is reported to target the Gα-RGS interaction, leading to the formation of an inactive complex. This action is described as having an "RGS-agonist" effect, particularly on Gq proteins, by enhancing the GTPase-accelerating protein (GAP) function of RGS proteins and thereby inhibiting downstream events like calcium flux.[1]
Caption: The G protein cycle and the regulatory role of RGS proteins.
Comparative Specificity of RGS Inhibitors
A critical aspect of developing RGS-targeted therapeutics is ensuring specificity for individual RGS subtypes to minimize off-target effects. While several small molecule inhibitors for RGS proteins have been identified, their selectivity profiles vary.
Quantitative Data Summary
Comprehensive, publicly available quantitative data on the binding affinity or inhibitory activity of this compound across a panel of RGS proteins is currently limited. In contrast, more extensive data is available for other RGS inhibitors, such as CCG-50014 and CCG-203769. The following table summarizes the available IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the target by 50%.
| Compound | RGS4 IC50 | RGS8 IC50 | RGS16 IC50 | RGS19 IC50 | RGS7 IC50 | Data Source |
| This compound | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | - |
| CCG-50014 | 30 nM | 11 µM | 3.5 µM | 120 nM | >200 µM | [2] |
| CCG-203769 | 17 nM | >60 µM | 6 µM | 140 nM | Not Reported | [3] |
Note: The absence of data for this compound in this table reflects the lack of publicly available quantitative specificity data.
Experimental Protocols for Assessing RGS Inhibitor Specificity
To determine the specificity of compounds like this compound, various biochemical and cell-based assays are employed. Below are detailed protocols for two key experimental approaches.
Flow Cytometry Protein Interaction Assay (FCPIA)
This assay directly measures the interaction between an RGS protein and its Gα subunit, and can be used to screen for inhibitors of this interaction.
Principle: A biotinylated RGS protein is immobilized on avidin-coated beads. A fluorescently labeled, activated Gα subunit is then added. The amount of Gα bound to the RGS-coated beads is quantified by flow cytometry. Inhibitors will reduce the fluorescent signal.
Detailed Protocol:
-
Bead Preparation:
-
Wash avidin-coated polystyrene beads with an appropriate assay buffer (e.g., PBS with 0.1% BSA).
-
Incubate the beads with a saturating concentration of biotinylated RGS protein for 30 minutes at room temperature with gentle agitation.
-
Wash the beads twice to remove unbound RGS protein. Resuspend the RGS-coated beads in assay buffer.
-
-
Gα Subunit Preparation:
-
Purify and label the Gα subunit (e.g., Gαi1 or Gαo) with a fluorescent dye (e.g., Alexa Fluor 488).
-
Activate the Gα subunit by incubating with GTPγS, a non-hydrolyzable GTP analog, in the presence of MgCl2.
-
-
Inhibitor Screening:
-
In a 96-well plate, add the test compounds (e.g., this compound) at various concentrations. Include appropriate vehicle controls (e.g., DMSO).
-
Add the RGS-coated beads to each well.
-
Add the fluorescently labeled, activated Gα subunit to initiate the binding reaction.
-
Incubate the plate for 1-2 hours at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Analyze the samples using a flow cytometer capable of bead-based assays.
-
For each well, acquire data from a sufficient number of bead events.
-
The median fluorescence intensity of the bead population is proportional to the amount of Gα bound to the RGS protein.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable pharmacological model.
-
Caption: Experimental workflow for the Flow Cytometry Protein Interaction Assay (FCPIA).
GTPase-Activating Protein (GAP) Assay
This assay measures the ability of an RGS protein to accelerate the GTPase activity of a Gα subunit. Inhibitors of the RGS-Gα interaction will reduce this acceleration. The GTPase-Glo™ assay is a commercially available, luminescence-based method for this purpose.[2][4][5][6]
Principle: The assay quantifies the amount of GTP remaining after a GTPase reaction. A high GAP activity results in more GTP hydrolysis and less remaining GTP. The remaining GTP is converted to ATP, which is then detected using a luciferase-luciferin reaction, producing a luminescent signal that is inversely proportional to the GAP activity.[2][5][6]
Detailed Protocol:
-
Reaction Setup:
-
In a 384-well plate, prepare a reaction mixture containing the purified Gα subunit in GTPase/GAP buffer.
-
Add the purified RGS protein to the wells.
-
Add the test compounds (e.g., this compound) at various concentrations, including vehicle controls.
-
-
Initiation of Reaction:
-
Initiate the GTPase reaction by adding GTP to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow for GTP hydrolysis.
-
-
GTP Detection:
-
Stop the reaction and detect the remaining GTP by adding the GTPase-Glo™ Reagent. This reagent contains an enzyme that converts GTP to ATP.
-
Incubate for 30 minutes at room temperature.
-
-
Luminescence Measurement:
-
Add the Detection Reagent, which contains luciferase and luciferin, to each well.
-
Incubate for 5-10 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the GAP activity.
-
Calculate the percent inhibition of RGS-stimulated GAP activity for each compound concentration.
-
Determine the IC50 value from the concentration-response curve.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GTPase-Glo™ Assay [promega.com]
- 3. Polyplexed FCPIA (Flow Cytometry Protein Interaction Assay): A Novel High Throughput Screening Paradigm For RGS Protein Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. GTPase-Glo™ Assay Protocol [promega.com]
- 6. promegaconnections.com [promegaconnections.com]
cross-validation of BMS-192364 activity in different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the activity of BMS-192364, a Regulator of G-protein Signaling (RGS) agonist. Due to a lack of publicly available data on the cross-validation of this compound activity in different cell lines, this document focuses on its mechanism of action and provides standardized protocols for how such comparative studies could be conducted.
Overview of this compound
This compound is a small molecule that acts as an agonist for RGS proteins. These proteins are crucial negative regulators of G-protein coupled receptor (GPCR) signaling. Specifically, this compound targets the interaction between Gα subunits and RGS proteins, promoting the GTPase activating protein (GAP) activity of RGS proteins towards Gαq. This leads to the inactivation of Gαq-mediated signaling pathways, resulting in the inhibition of downstream events such as calcium mobilization.[1]
Quantitative Data on this compound Activity in Different Cell Lines
A comprehensive search of scientific literature and databases did not yield specific quantitative data (e.g., IC50 values) for the activity of this compound across a variety of cell lines. Such data is essential for cross-validating its efficacy and determining cell-type specific responses. The table below is provided as a template for how such data, once generated, should be presented.
| Cell Line | Cell Type | Assay Type | IC50 (µM) | Endpoint Measured | Reference |
| Data Not Available | |||||
| Data Not Available | |||||
| Data Not Available |
Note: The absence of data highlights a research gap and an opportunity for further investigation into the therapeutic potential of this compound in various cellular contexts.
Experimental Protocols
To facilitate the cross-validation of this compound activity, detailed protocols for a standard cell viability assay and a calcium flux assay are provided below.
Cell Viability Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of living cells.
Materials:
-
This compound
-
Target cell lines
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle-treated (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Visualizations
Signaling Pathway of this compound
The following diagram illustrates the mechanism of action of this compound as an RGS agonist.
Caption: Mechanism of this compound as an RGS agonist.
Experimental Workflow for Cell Viability Assay
The diagram below outlines a typical workflow for assessing the effect of a compound on cell viability.
References
Evaluating the Selectivity of BMS-192364 Against G Protein Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the selectivity of BMS-192364, a known antagonist of the C-C chemokine receptor 1 (CCR1), against various G protein signaling pathways. Understanding the selectivity profile of a compound is critical for predicting its therapeutic efficacy and potential off-target effects. This document summarizes available data, details relevant experimental protocols, and presents signaling pathway diagrams to facilitate a clear understanding of this compound's mechanism of action.
Introduction to this compound and G Protein Signaling
This compound is a small molecule antagonist of CCR1, a G protein-coupled receptor (GPCR) primarily involved in inflammatory responses. CCR1 activation by its cognate chemokines, such as CCL3 (MIP-1α) and CCL5 (RANTES), triggers intracellular signaling cascades through the coupling to heterotrimeric G proteins. The four major families of G proteins are Gαq/11, Gαi/o, Gαs, and Gα12/13, each initiating distinct downstream signaling events.
-
Gαq/11 Pathway: Activation of this pathway stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger in many cellular processes.
-
Gαi/o Pathway: This pathway inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Gαs Pathway: Conversely, the Gαs pathway activates adenylyl cyclase, leading to an increase in cAMP levels.
-
Gα12/13 Pathway: Activation of this pathway leads to the activation of the small GTPase RhoA, which is involved in regulating the actin cytoskeleton, cell migration, and other cellular functions.
Given that CCR1 is known to couple to both Gαi/o and Gαq/11 pathways, it is crucial to determine the selectivity of an antagonist like this compound to understand its precise impact on cellular signaling.
Quantitative Analysis of this compound Selectivity
| G Protein Pathway | Second Messenger/Effector | Expected Effect of a Selective CCR1 Antagonist (e.g., this compound) |
| Gαq/11 | Intracellular Ca²⁺ Mobilization | Potent Inhibition (Low IC50) |
| Gαi/o | cAMP Inhibition | Potent Inhibition (Low IC50) |
| Gαs | cAMP Accumulation | No significant effect (High or no IC50) |
| Gα12/13 | RhoA Activation | No significant effect (High or no IC50) |
Note: This table represents the theoretical selectivity profile of a highly specific CCR1 antagonist. Actual experimental values for this compound are required for a definitive assessment.
Experimental Protocols for Evaluating G Protein Selectivity
To quantitatively assess the selectivity of a compound like this compound, a panel of functional cell-based assays is employed. Each assay is designed to measure the activity of a specific G protein pathway.
Gαq/11 Pathway: Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration upon GPCR activation.
Principle: Gαq/11 activation leads to the release of calcium from intracellular stores. This is detected using a calcium-sensitive fluorescent dye that exhibits an increase in fluorescence intensity upon binding to Ca²⁺.
Protocol:
-
Cell Culture: Culture a stable cell line expressing the target receptor (e.g., CCR1) in a 96- or 384-well microplate.
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer.
-
Compound Incubation: Incubate the cells with varying concentrations of the antagonist (this compound).
-
Agonist Stimulation: Add a known CCR1 agonist (e.g., CCL3/MIP-1α) to stimulate the receptor.
-
Signal Detection: Measure the fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Determine the IC50 value of the antagonist by plotting the inhibition of the agonist-induced calcium response against the antagonist concentration.
Gαi/o and Gαs Pathways: cAMP Assays
These assays measure the levels of cyclic AMP, a second messenger whose production is regulated by Gαi/o and Gαs proteins.
Principle: Gαs activation stimulates adenylyl cyclase to produce cAMP, while Gαi/o activation inhibits this process. cAMP levels can be measured using various methods, including competitive immunoassays (e.g., HTRF, AlphaScreen) or reporter gene assays.
Protocol for Gαi/o (cAMP Inhibition):
-
Cell Culture: Use a cell line expressing the target receptor.
-
Compound Incubation: Pre-incubate the cells with different concentrations of the antagonist (this compound).
-
Stimulation: Add a CCR1 agonist along with an adenylyl cyclase activator like forskolin.
-
Lysis and Detection: Lyse the cells and measure the cAMP concentration using a suitable assay kit.
-
Data Analysis: Calculate the IC50 value of the antagonist for the inhibition of the agonist-induced decrease in forskolin-stimulated cAMP levels.
Protocol for Gαs (cAMP Accumulation):
-
Cell Culture: Use a cell line expressing a known Gαs-coupled receptor as a control for off-target effects.
-
Compound Incubation: Incubate the cells with this compound.
-
Agonist Stimulation: Add an agonist for the Gαs-coupled receptor.
-
Lysis and Detection: Measure the cAMP concentration.
-
Data Analysis: Determine if this compound has any inhibitory effect on Gαs-mediated cAMP production.
Gα12/13 Pathway: RhoA Activation Assay
This assay measures the activation of the small GTPase RhoA, a downstream effector of the Gα12/13 pathway.
Principle: Activated RhoA (GTP-bound) can be specifically pulled down from cell lysates using a protein that contains the Rho-binding domain (RBD) of a Rho effector protein, such as Rhotekin. The amount of pulled-down active RhoA is then quantified by Western blotting.
Protocol:
-
Cell Culture and Treatment: Culture cells expressing the target receptor and treat with the antagonist (this compound) followed by a CCR1 agonist.
-
Cell Lysis: Lyse the cells in a buffer that preserves GTPase activity.
-
Pull-Down Assay: Incubate the cell lysates with beads coupled to a GST-fusion protein of the Rhotekin-RBD.
-
Western Blotting: Elute the bound proteins, separate them by SDS-PAGE, and detect the amount of active RhoA using a specific anti-RhoA antibody.
-
Data Analysis: Quantify the band intensities to determine the inhibitory effect of the antagonist on agonist-induced RhoA activation.
Visualizing the Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow for assessing G protein selectivity.
Caption: Overview of major G protein signaling pathways activated by a GPCR like CCR1.
Caption: General experimental workflow for determining G protein selectivity of a compound.
Conclusion
Evaluating the selectivity of a GPCR antagonist like this compound against the four major G protein pathways is essential for a thorough pharmacological characterization. Based on its target, CCR1, this compound is expected to be a potent inhibitor of the Gαq/11 and Gαi/o pathways, with minimal to no effect on the Gαs and Gα12/13 pathways. The experimental protocols outlined in this guide provide a framework for obtaining the quantitative data necessary to confirm this selectivity profile. A comprehensive understanding of a compound's G protein selectivity aids in the development of more targeted and effective therapeutics with fewer side effects. Further preclinical studies providing specific IC50 values for this compound in these functional assays would be invaluable for a complete assessment.
Independent Verification of BMS-192364's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the RGS agonist BMS-192364 with alternative compounds targeting Gq protein signaling. The information presented is based on available experimental data to facilitate independent verification of its mechanism of action.
Introduction to this compound and Gq Protein Signaling
This compound is a compound identified as a Regulator of G protein Signaling (RGS) agonist. Its proposed mechanism of action involves targeting the interaction between Gα subunits of heterotrimeric G proteins and RGS proteins. This interaction is crucial for the deactivation of G protein signaling pathways. Specifically, this compound is suggested to enhance the activity of RGS proteins as GTPase-activating proteins (GAPs) for Gq class G proteins, leading to the inhibition of downstream signaling events such as calcium flux.[1][2] This mechanism holds potential for therapeutic applications in conditions characterized by excessive Gq signaling, such as overactive bladder.[2]
Gq protein-coupled receptors (GPCRs) play a vital role in cellular signaling, responding to a variety of stimuli to activate intracellular pathways. A key downstream effect of Gq activation is the stimulation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a critical step in many physiological processes. Dysregulation of Gq signaling is implicated in various diseases, making it an attractive target for therapeutic intervention.
Comparative Analysis: this compound and Alternatives
To independently verify the mechanism of action of this compound, a comparative analysis with well-characterized inhibitors of the Gq signaling pathway is essential. This guide focuses on two primary classes of alternatives: direct Gq protein inhibitors and other RGS protein modulators.
Table 1: Comparison of this compound and Alternative Gq Pathway Inhibitors
| Compound | Target | Mechanism of Action | Reported Potency (IC50) |
| This compound | Gα-RGS Interaction | RGS Agonist (Enhances RGS GAP activity on Gq) | Data from independent peer-reviewed studies is not readily available. |
| FR900359 | Gαq/11/14 | Direct inhibitor of GDP/GTP exchange | ~75 nM (GTPγS binding assay for Gαq)[3] |
| YM-254890 | Gαq/11 | Direct inhibitor of GDP/GTP exchange | 31 nM (Calcium mobilization assay); <0.6 μM (ADP-induced platelet aggregation)[4][5] |
| CCG-203769 | RGS4 | Allosteric inhibitor of RGS4-Gαo interaction | 17 nM (Protein-protein interaction assay)[1][6] |
| CCG-50014 | RGS4 | Covalent inhibitor of RGS4 | 30 nM (RGS4 inhibition)[1][7] |
Experimental Protocols for Mechanism Verification
To validate the proposed mechanism of this compound as an RGS agonist targeting Gq signaling, a series of in vitro experiments can be performed. Below are detailed methodologies for key assays.
GTPase Activity Assay
This assay directly measures the effect of a compound on the GTP hydrolysis rate of a Gα subunit, which is accelerated by RGS proteins. An increase in the GTPase activity of Gαq in the presence of an RGS protein and this compound would support its role as an RGS agonist.
Protocol: Single-Turnover GTPase Assay
-
Protein Purification: Purify recombinant Gαq and the relevant RGS protein (e.g., RGS4).
-
GTP Loading: Incubate Gαq with a non-hydrolyzable, fluorescently labeled GTP analog (e.g., BODIPY-GTPγS) to form a stable Gαq-GTPγS complex.
-
Reaction Initiation: Initiate the GTPase reaction by adding a mixture of the RGS protein and the test compound (this compound or controls) to the pre-formed Gαq-GTPγS complex.
-
Signal Detection: Monitor the change in fluorescence over time. The rate of fluorescence decay corresponds to the rate of GTP hydrolysis.
-
Data Analysis: Compare the rates of GTP hydrolysis in the presence and absence of this compound to determine its effect on RGS protein-mediated GAP activity. An increased rate in the presence of this compound would indicate agonistic activity.
Calcium Mobilization Assay
This cell-based assay measures the downstream consequence of Gq signaling inhibition. A compound that effectively inhibits Gq activation will reduce or block the release of intracellular calcium upon stimulation of a Gq-coupled receptor.
Protocol: Fluo-4 Calcium Mobilization Assay
-
Cell Culture: Culture a cell line (e.g., HEK293) stably or transiently expressing a Gq-coupled receptor of interest (e.g., M3 muscarinic receptor).
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.
-
Compound Incubation: Incubate the cells with varying concentrations of this compound, a known Gq inhibitor (e.g., YM-254890), or a vehicle control.
-
Receptor Stimulation: Stimulate the cells with an appropriate agonist for the expressed Gq-coupled receptor (e.g., carbachol for M3 receptors).
-
Fluorescence Measurement: Measure the change in fluorescence intensity using a fluorescence plate reader. The peak fluorescence intensity corresponds to the amount of intracellular calcium release.
-
Data Analysis: Generate dose-response curves and calculate the IC50 value for the inhibition of calcium mobilization by this compound and compare it to the control inhibitor.[8][9][10][11]
Gα-RGS Protein-Protein Interaction Assay
This assay directly assesses the ability of this compound to modulate the interaction between a Gα subunit and an RGS protein.
Protocol: Fluorescence Polarization (FP) Assay
-
Protein and Probe Preparation: Purify the Gαq subunit and the RGS protein. Label the RGS protein with a fluorescent probe.
-
Binding Reaction: In a multi-well plate, mix a constant concentration of the fluorescently labeled RGS protein with increasing concentrations of the Gαq subunit in the presence or absence of this compound.
-
FP Measurement: Measure the fluorescence polarization of each well. An increase in polarization indicates binding between the Gαq and RGS proteins.
-
Data Analysis: Analyze the data to determine the binding affinity (Kd) between Gαq and the RGS protein. A change in the binding affinity in the presence of this compound would indicate that it modulates their interaction.
Signaling Pathways and Experimental Workflows
To visualize the relationships between the molecules and the experimental procedures, the following diagrams are provided.
Caption: Gq Signaling Pathway and the Point of Intervention for this compound.
Caption: Experimental Workflow for the Independent Verification of this compound's Mechanism of Action.
Conclusion
The independent verification of this compound's mechanism of action as an RGS agonist requires rigorous experimental validation. The comparative data and detailed protocols provided in this guide offer a framework for researchers to objectively assess its pharmacological properties. By comparing its effects with those of well-characterized Gq pathway inhibitors like FR900359 and YM-254890, and other RGS modulators, the scientific community can build a comprehensive understanding of this compound's potential. Further independent, peer-reviewed studies are crucial to fully elucidate the therapeutic promise of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Small Molecule Inhibitors of Regulators of G Protein Signaling (RGS) Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of BMS-192364: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for BMS-192364 could not be located. The following guidance is based on the general principles of safe disposal for halogenated organic research compounds and information from generic safety data sheets. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and comply with all local, state, and federal regulations.
This compound is a research chemical with the molecular formula C₁₅H₉ClF₃N₃O₂. Its structure includes chlorinated and fluorinated phenyl groups, classifying it as a halogenated organic compound. Such compounds require careful handling and disposal to minimize environmental impact and ensure personnel safety.
Personal Protective Equipment (PPE) and Handling
When handling this compound in its solid powder form or in solution, researchers should adhere to standard laboratory safety protocols. This includes working in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols. The following personal protective equipment should be worn:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected for integrity before use and disposed of properly after handling the compound.
-
Body Protection: A standard laboratory coat is required.
Spill Response Procedures
In the event of a spill, the area should be immediately secured to prevent further contamination.
-
Small Spills (Solid): If a small amount of the solid is spilled, it should be carefully swept up using a dustpan and brush, avoiding the generation of dust. The collected material should be placed in a sealed, labeled container for hazardous waste disposal. The area should then be decontaminated with a suitable solvent and wiped clean.
-
Large Spills or Solutions: For larger spills or spills involving solutions of this compound, absorbent, non-combustible material (e.g., vermiculite, sand) should be used to contain and absorb the spill. The absorbed material should then be collected into a labeled, sealed container for hazardous waste disposal. The spill area should be thoroughly decontaminated.
Proper Disposal Pathway
As a halogenated organic compound, this compound should be treated as hazardous chemical waste. It should not be disposed of down the drain or in regular trash.
Step-by-Step Disposal Procedure:
-
Segregation: All waste containing this compound, including unused compound, contaminated consumables (e.g., pipette tips, vials), and spill cleanup materials, must be segregated from non-hazardous waste.
-
Containerization: Waste should be collected in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the chemical name ("this compound"), the words "Hazardous Waste," and any other information required by your institution.
-
Storage: The sealed waste container should be stored in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Institutional Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. The EHS department will ensure the waste is transported to a licensed hazardous waste disposal facility, where it will likely be destroyed via high-temperature incineration.
Chemical and Physical Properties
A summary of the known properties of this compound is provided below for reference.
| Property | Value |
| CAS Number | 202822-21-7 |
| Molecular Formula | C₁₅H₉ClF₃N₃O₂ |
| Molecular Weight | 355.70 g/mol |
| Appearance | Solid powder |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C.[1] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
